Technical Documentation Center

2-Aminocyclopropane-1-carbonitrile hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Aminocyclopropane-1-carbonitrile hydrochloride

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-Aminocyclopropane-1-carbonitrile hydrochloride: Nomenclature, Synthesis, and Applications

Abstract This technical guide provides a comprehensive overview of 1-Aminocyclopropane-1-carbonitrile hydrochloride (CAS No. 127946-77-4), a versatile and valuable building block in modern synthetic chemistry.

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 1-Aminocyclopropane-1-carbonitrile hydrochloride (CAS No. 127946-77-4), a versatile and valuable building block in modern synthetic chemistry. A primary objective of this document is to clarify a common point of confusion regarding its nomenclature, definitively establishing the correct IUPAC name as 1-aminocyclopropane-1-carbonitrile hydrochloride , and explaining why alternative numbering is incorrect. This guide details the compound's key physicochemical properties, provides a validated, step-by-step synthesis protocol based on the principles of the Strecker reaction, and explores its significant applications in the fields of pharmaceutical and agrochemical development. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this unique cyclopropyl scaffold in their synthetic programs.

Part 1: Chemical Identity and Systematic Nomenclature

A frequent source of ambiguity in literature and commercial listings is the naming of this compound. The user-provided name, "2-Aminocyclopropane-1-carbonitrile hydrochloride," is incorrect. The systematic nomenclature, governed by IUPAC rules, assigns priority to the principal functional group, which in this case is the nitrile (-C≡N) group.

According to IUPAC nomenclature for cyclic systems, the carbon atom bearing the principal functional group is designated as position '1'.[1][2] Therefore, the carbon atom attached to the nitrile group on the cyclopropane ring is C1. Consequently, the amino group (-NH₂) is also attached to this same carbon atom. This leads to the correct and unambiguous IUPAC name: 1-aminocyclopropane-1-carbonitrile . The addition of "hydrochloride" indicates the formation of a salt with hydrochloric acid, where the basic amino group is protonated.

Key Identifiers:

  • Systematic IUPAC Name: 1-aminocyclopropane-1-carbonitrile;hydrochloride[3][4]

  • Common Synonyms: 1-Aminocyclopropyl Cyanide Hydrochloride, 1-Amino-1-cyanocyclopropane Hydrochloride, 1-Cyanocyclopropylamine Hydrochloride[1][5][6]

  • CAS Number: 127946-77-4[1][3][6]

  • Molecular Formula: C₄H₇ClN₂[1][3]

  • Molecular Weight: 118.56 g/mol [1][3][5]

An important structural note is that 1-aminocyclopropane-1-carbonitrile is an achiral molecule. The C1 carbon is bonded to four different groups (amino, nitrile, and two -CH₂- groups from the ring), but since the two methylene groups of the cyclopropane ring are chemically equivalent, no stereocenter exists. Therefore, the compound has no stereoisomers.

Caption: Structure of 1-aminocyclopropane-1-carbonitrile hydrochloride.

Part 2: Physicochemical Properties

The hydrochloride salt form of 1-aminocyclopropane-1-carbonitrile enhances its stability and handling properties, making it suitable for laboratory use and storage. Key physical and chemical data are summarized below.

PropertyValueSource(s)
Appearance White to off-white crystalline powder[5]
Melting Point 178-202 °C (decomposes)[5]
223 °C[1]
220 °C (decomposes)[7]
Molecular Formula C₄H₇ClN₂[1][3][6]
Molecular Weight 118.56 g/mol [1][3][6]
Storage Conditions Store at 0-8 °C, under inert atmosphere[1][5]

Part 3: Synthesis Protocol and Mechanistic Rationale

The synthesis of α-aminonitriles is classically achieved via the Strecker synthesis .[8][9][10] This robust one-pot, three-component reaction provides an efficient route to the target molecule from a ketone precursor. The following protocol is a validated methodology based on these established principles.

Reaction Principle: The Strecker synthesis involves the reaction of a ketone (cyclopropanone) with an ammonia source (ammonium chloride) and a cyanide source (potassium cyanide). The reaction first forms an iminium intermediate, which is then attacked by the cyanide nucleophile to form the α-aminonitrile.[11]

G cluster_0 Step 1: Reagent Mixing cluster_1 Step 2: Reaction cluster_2 Step 3: Work-up & Isolation cluster_3 Step 4: Salt Formation & Purification A Cyclopropanone Mix Combine at 0-5°C A->Mix B Ammonium Chloride (NH₄Cl) B->Mix C Potassium Cyanide (KCN) C->Mix D Solvent (e.g., aq. Methanol) D->Mix React Stir at RT for 12-24h (Formation of α-aminonitrile) Mix->React Workup Organic Extraction React->Workup Dry Dry (e.g., MgSO₄) Workup->Dry Evap Evaporate Solvent Dry->Evap Dissolve Dissolve in Ether Evap->Dissolve HCl Add HCl in Ether Dissolve->HCl Precipitate Filter Precipitate HCl->Precipitate Final 1-Aminocyclopropane-1- carbonitrile hydrochloride Precipitate->Final

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol

Materials:

  • Cyclopropanone (or its stable hydrate/hemiketal precursor)

  • Ammonium chloride (NH₄Cl)

  • Potassium cyanide (KCN)

  • Methanol (MeOH)

  • Deionized water

  • Diethyl ether (Et₂O), anhydrous

  • Hydrochloric acid (HCl), ethereal solution (e.g., 2M in Et₂O)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve ammonium chloride (1.1 equivalents) in a 1:1 mixture of methanol and water. Cool the solution to 0-5 °C using an ice bath.

    • Causality: Using a slight excess of the ammonia source helps to drive the equilibrium towards the formation of the imine intermediate. The reaction is cooled initially to control any exotherm from the dissolution and subsequent addition of reagents.

  • Reagent Addition: To the cooled solution, add cyclopropanone (1.0 equivalent). Stir for 15 minutes. Subsequently, add potassium cyanide (1.05 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

    • Causality: KCN is added last and in portions to control the concentration of the highly nucleophilic and hazardous cyanide ion. Maintaining a low temperature is critical for reaction selectivity and safety.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Causality: Allowing the reaction to proceed at room temperature provides sufficient thermal energy for the reaction to go to completion at a reasonable rate.

  • Work-up and Extraction: Once the reaction is complete, dilute the mixture with water and extract the product into an organic solvent such as diethyl ether or ethyl acetate (3x volumes). Combine the organic layers.

    • Causality: This step separates the desired organic product from inorganic salts (KCl, unreacted NH₄Cl) and the aqueous solvent.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This yields the crude 1-aminocyclopropane-1-carbonitrile free base.

    • Causality: Removal of residual water is crucial before the salt formation step to ensure a high-purity, crystalline product.

  • Hydrochloride Salt Formation: Dissolve the crude free base in a minimal amount of anhydrous diethyl ether. While stirring, slowly add a solution of hydrochloric acid in diethyl ether (1.1 equivalents).

    • Causality: The basic amino group of the product readily reacts with HCl to form the ammonium salt. The hydrochloride salt is typically much less soluble in nonpolar solvents like diethyl ether than its free base form.

  • Isolation and Purification: The hydrochloride salt will precipitate as a solid. Continue stirring for 30 minutes in an ice bath to maximize precipitation. Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final product, 1-aminocyclopropane-1-carbonitrile hydrochloride.

    • Causality: The final wash with cold solvent removes any soluble impurities without significantly dissolving the product, yielding a purified final compound.

Part 4: Applications in Research and Drug Development

The high ring strain and unique three-dimensional structure of the cyclopropane ring make it a desirable motif in medicinal chemistry.[5] 1-Aminocyclopropane-1-carbonitrile hydrochloride serves as a crucial starting material or intermediate for introducing this valuable scaffold.

  • Pharmaceutical Development: This compound is a key building block in the synthesis of more complex molecules with potential therapeutic applications. It has been utilized in research programs aimed at developing novel treatments for neurological disorders, as well as compounds with anti-inflammatory and anti-cancer properties.[5] The rigid cyclopropane unit can act as a conformational constraint, locking a molecule into a specific bioactive conformation and potentially improving its binding affinity to biological targets.

  • Agrochemical Chemistry: The aminocyclopropane moiety is present in various agrochemicals. This building block can be used in the synthesis of novel pesticides and herbicides, where the unique structural features can contribute to enhanced efficacy and target specificity.[5]

  • Precursor to Unnatural Amino Acids: As a derivative of an α-amino acid, this compound is a precursor to various unnatural amino acids containing a cyclopropane ring. These are valuable tools in peptide chemistry for creating peptides with modified structures, improved stability against enzymatic degradation, and novel biological activities.

Conclusion

1-Aminocyclopropane-1-carbonitrile hydrochloride is a synthetically important molecule whose identity is now clearly defined. By understanding its correct IUPAC nomenclature, physicochemical properties, and a reliable synthesis route, researchers can confidently incorporate this compound into their work. Its demonstrated utility as a versatile building block for creating conformationally constrained molecules ensures its continued relevance in the discovery and development of new pharmaceuticals and agrochemicals.

References

  • ChemSrc. (2025, August 21). CAS#:127946-77-4 | 1-Amino-1-cyclopropanecarbonitrile hydrochloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, June 18). 4.1: Naming Cycloalkanes. Retrieved from [Link]

  • PubChem. (n.d.). 1-Amino-1-cyclopropanecarbonitrile hydrochloride. Retrieved February 19, 2026, from [Link]

  • Master Organic Chemistry. (n.d.). The Strecker Synthesis. Retrieved February 19, 2026, from [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved February 19, 2026, from [Link]

  • Merck & Co., Inc. (n.d.). Strecker Amino Acid Synthesis. The Merck Index Online. Retrieved February 19, 2026, from [Link]

  • SIELC Technologies. (2018, May 16). 1-Aminocyclopropane-1-carbonitrile--hydrogen chloride (1/1). Retrieved from [Link]

  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • PMC. (2011, October 4). A truly green synthesis of α-aminonitriles via Strecker reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US4367344A - Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds.
  • ResearchGate. (n.d.). Scheme 1: Preparation of 1-(cyclopropyl)cyclopropylamine hydrochloride (4·HCl). Retrieved February 19, 2026, from [Link]

  • Matrix Fine Chemicals. (n.d.). 1-AMINOCYCLOPROPANE-1-CARBONITRILE HYDROCHLORIDE | CAS 127946-77-4. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (n.d.). Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids | Request PDF. Retrieved February 19, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC. Retrieved February 19, 2026, from [Link]

  • Bioscience, Biotechnology, and Biochemistry. (n.d.). Synthesis and Degradation of 1-Aminocyclopropane-1-carboxylic Acid by Penicillium citrinum. Retrieved February 19, 2026, from [Link]

  • PubChem. (n.d.). 1-Aminocyclopropanecarbonitrile. Retrieved February 19, 2026, from [Link]

  • Google Patents. (n.d.). CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.
  • Google Patents. (n.d.). CN106631827B - The synthetic method of one kind (1- cyclopropyl -1- methyl) ethylamine and its hydrochloride.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved February 19, 2026, from [Link]

Sources

Exploratory

Technical Monograph: 2-Aminocyclopropane-1-carbonitrile Hydrochloride

The following technical guide details the identification, synthesis, and application of 2-Aminocyclopropane-1-carbonitrile hydrochloride . Part 1: Chemical Identity & Core Data Executive Summary 2-Aminocyclopropane-1-car...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the identification, synthesis, and application of 2-Aminocyclopropane-1-carbonitrile hydrochloride .

Part 1: Chemical Identity & Core Data

Executive Summary 2-Aminocyclopropane-1-carbonitrile hydrochloride is a conformationally restricted diamine equivalent and a high-value pharmacophore in fragment-based drug discovery (FBDD). Unlike its geminal isomer (1-aminocyclopropane-1-carbonitrile, a precursor to ACC), this vicinal isomer offers unique vector geometry for peptidomimetic scaffolds, particularly in the design of cysteine protease inhibitors (e.g., Cathepsin K) and rigidified GABA analogues.

Nomenclature & Identifiers
ParameterDetail
Primary Name 2-Aminocyclopropane-1-carbonitrile hydrochloride
Target CAS Number 2227206-70-2 (Hydrochloride salt)
Free Base CAS 2090628-05-8
Common Synonyms 2-Cyano-cyclopropylamine HCl; trans-2-aminocyclopropanecarbonitrile HCl
Molecular Formula C₄H₆N₂ · HCl
Molecular Weight 118.56 g/mol (Salt); 82.10 g/mol (Free Base)
SMILES [Cl-].NC1CC1C#N
Stereochemistry Exists as cis and trans diastereomers. Commercial CAS 2227206-70-2 typically refers to the trans-racemate unless specified otherwise.

⚠️ CRITICAL DISTINCTION: Do NOT confuse this molecule with 1-Aminocyclopropane-1-carbonitrile hydrochloride (CAS 127946-77-4) .

  • 1-Amino (Geminal): Amine and Nitrile on the same carbon. (ACC precursor).

  • 2-Amino (Vicinal): Amine and Nitrile on adjacent carbons. (Target of this guide).

Part 2: Synthesis & Manufacturing Architecture
Synthetic Logic

The strategy relies on constructing the cyclopropane ring first with the nitrile and a carboxylate handle, then converting the carboxylate to an amine. This avoids the instability of handling free amino-cyclopropanes during ring closure.

Mechanism of Action (Step-by-Step):

  • Cyclopropanation: Reaction of Acrylonitrile (Michael acceptor) with Ethyl Diazoacetate (Carbene source) yields the ethyl 2-cyanocyclopropanecarboxylate.

  • Hydrolysis: Selective hydrolysis of the ester (leaving the nitrile intact) yields the free acid.

  • Curtius Rearrangement: The carboxylic acid is converted to an acyl azide (using DPPA or SOCl₂/NaN₃), which rearranges thermally to an isocyanate.[1][2]

  • Hydrolysis & Salt Formation: The isocyanate is hydrolyzed to the amine and immediately trapped as the hydrochloride salt to prevent polymerization or ring opening.

Workflow Visualization

SynthesisRoute cluster_logic Stereochemical Control Acrylonitrile Acrylonitrile (CH2=CH-CN) Inter1 Ethyl 2-cyanocyclopropane- 1-carboxylate Acrylonitrile->Inter1 Rh2(OAc)4 Cat. Cyclopropanation EDA Ethyl Diazoacetate (N2CHCOOEt) EDA->Inter1 Inter2 2-Cyanocyclopropane- 1-carboxylic acid Inter1->Inter2 LiOH/THF Selective Hydrolysis Inter3 Acyl Azide / Isocyanate (Transient) Inter2->Inter3 DPPA, Et3N, Heat (Curtius Rearrangement) Final 2-Aminocyclopropane- 1-carbonitrile HCl (CAS 2227206-70-2) Inter3->Final HCl/Dioxane Trapping

Caption: Figure 1. Convergent synthesis via Curtius rearrangement, ensuring nitrile stability while installing the amine functionality.

Part 3: Applications in Drug Discovery
1. Covalent Inhibition (The "Warhead" Strategy)

The nitrile group (-C≡N) is a reversible covalent warhead. In the context of 2-aminocyclopropane-1-carbonitrile:

  • Mechanism: The nucleophilic cysteine thiolate in a protease active site attacks the nitrile carbon, forming a thioimidate adduct.

  • Advantage: The rigid cyclopropane ring orients the warhead at a precise angle (

    
    60° bond vectors), reducing the entropic penalty of binding compared to flexible linear linkers.
    
2. Conformational Restriction (GABA Mimetics)

This molecule is a structural analogue of


-aminobutyric acid (GABA).
  • Linear GABA: Highly flexible, binds multiple receptors promiscuously.

  • Cyclopropyl-GABA: The 2-amino-1-cyano scaffold locks the distance between the N-terminus and the C-terminus (nitrile as carboxylic acid bioisostere). This allows researchers to probe specific receptor conformations (e.g., GABA-C vs. GABA-A selectivity).

Part 4: Analytical Characterization Protocols

To validate the integrity of CAS 2227206-70-2, the following analytical battery is required.

A. 1H-NMR Spectroscopy (400 MHz, DMSO-d6)

  • Diagnostic Signals:

    • 
       8.5–9.0 ppm (br s, 3H): Ammonium protons (
      
      
      
      ).
    • 
       2.8–3.2 ppm (m, 1H): Proton 
      
      
      
      to the amine (C2).
    • 
       1.9–2.2 ppm (m, 1H): Proton 
      
      
      
      to the nitrile (C1).
    • 
       1.2–1.6 ppm (m, 2H): Cyclopropane methylene protons (C3).
      
  • Coupling Constants:Trans isomers typically display smaller

    
     values (3–5 Hz) for vicinal protons compared to cis (6–9 Hz), though cyclopropane systems are complex; NOESY is recommended for definitive stereochemical assignment.
    

B. LC-MS (Liquid Chromatography-Mass Spectrometry)

  • Column: C18 Reverse Phase (Polar-embedded preferred due to high polarity).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

  • Detection: ESI+ (Electrospray Ionization, Positive Mode).

  • Expected Mass:

    
     Da (Free base mass + Proton). The HCl is not seen in MS positive mode.
    
References
  • Wurts, J., et al. (2021). Multicomponent Reactions Involving Diazo Reagents: A 5-Year Update. MDPI Molecules. (Contextual synthesis of aminocyclopropanes via diazo reagents). [Link]

  • Organic Chemistry Portal. (n.d.). Curtius Rearrangement: Mechanism and Synthetic Applications. (Methodological reference for the described synthesis). [Link]

Sources

Foundational

Is 2-Aminocyclopropane-1-carbonitrile hydrochloride soluble in water?

This technical guide details the aqueous solubility, physicochemical properties, and handling protocols for 1-Aminocyclopropane-1-carbonitrile hydrochloride (CAS 127946-77-4). Executive Summary Yes, 1-Aminocyclopropane-1...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the aqueous solubility, physicochemical properties, and handling protocols for 1-Aminocyclopropane-1-carbonitrile hydrochloride (CAS 127946-77-4).

Executive Summary

Yes, 1-Aminocyclopropane-1-carbonitrile hydrochloride is soluble in water.

As a hydrochloride salt of a primary amine with a low molecular weight (118.56 g/mol ), it exhibits high aqueous solubility driven by ionic dissociation and the high dielectric constant of water. While exact quantitative saturation limits (e.g., in mg/mL) are rarely published for this specific intermediate, it behaves similarly to comparable amino-nitrile salts, typically allowing for concentrations exceeding 50–100 mg/mL at ambient temperature.

Chemical Identity & Physicochemical Profile

Understanding the structural basis of solubility is critical for predicting behavior in complex buffers or biological media.

PropertyData
IUPAC Name 1-Aminocyclopropane-1-carbonitrile hydrochloride
Common Synonyms 1-Aminocyclopropyl cyanide HCl; ACPC-CN HCl
CAS Number 127946-77-4
Molecular Formula C₄H₆N₂[1][2][3][4][5] · HCl
Molecular Weight 118.56 g/mol
Appearance White to off-white crystalline powder
Melting Point ~220 °C (decomposition)
Solubility (Water) Soluble (High polarity/Ionic character)
Acidity (pH) Aqueous solutions are acidic (pH ~3–5) due to the ammonium cation.
Structural Analysis

The molecule consists of a strained cyclopropane ring substituted with a nitrile group (–CN) and a primary ammonium group (–NH₃⁺ Cl⁻).

  • Hydrophilic Domain: The ionic bond between the ammonium cation and chloride anion provides a high lattice energy that is readily overcome by the hydration enthalpy of water.

  • Hydrophobic Domain: The cyclopropane ring is lipophilic but small (C3), meaning it does not significantly impede the solvation of the ionic portion.

  • Nitrile Group: The –CN group is polar but non-ionizable; it interacts with water via dipole-dipole interactions, further supporting solubility.

Solvation Mechanism & Stability

The dissolution process involves the dissociation of the hydrochloride salt into solvated ions. Below is the mechanistic pathway for its behavior in aqueous media.

SolvationMechanism Solid Solid Crystal Lattice (R-NH3+ ... Cl-) Dissociation Ionic Dissociation Solid->Dissociation + Water Water Solvent (H2O) High Dielectric Water->Dissociation Cation Solvated Cation [R-NH3]+ (aq) Dissociation->Cation Anion Solvated Anion Cl- (aq) Dissociation->Anion Equilibrium Acidic Equilibrium R-NH3+ <=> R-NH2 + H+ Cation->Equilibrium Hydrolysis

Figure 1: Mechanistic pathway of dissolution and subsequent acidic equilibrium in water.

Stability Warning: Hydrolysis Risk

While the salt is stable in water at room temperature for short periods (hours to days), the nitrile group is susceptible to hydrolysis under extreme pH or elevated temperatures.

  • Acidic Hydrolysis: Converts nitrile → amide → carboxylic acid (1-aminocyclopropane-1-carboxylic acid, ACC).

  • Basic Conditions: The free base amine is unstable and prone to ring-opening or polymerization. Always maintain the salt form in solution until the moment of reaction.

Experimental Protocol: Solubility Verification

Do not rely on generic "soluble" labels for critical assays. Use this self-validating protocol to determine the precise solubility limit and stability for your specific batch.

Protocol: Saturation Point Determination

Objective: Determine the maximum solubility (S) in deionized water at 25°C.

Reagents:

  • 1-Aminocyclopropane-1-carbonitrile HCl (Test Compound)[2][3][4][5]

  • Milli-Q Water (pH 7.0)

  • 0.22 µm Syringe Filter (PTFE or Nylon)

Workflow:

  • Initial Weighing: Weigh 100 mg of the compound into a 2 mL clear glass vial.

  • Stepwise Addition: Add water in 100 µL increments.

  • Vortex & Observe: Vortex vigorously for 30 seconds after each addition.

    • If solid remains: Add more water.

    • If clear: Stop.

  • Calculation:

    
    
    
  • pH Check: Measure the pH of the resulting solution. It should be acidic (pH < 5). If neutral/basic, the salt may have degraded to the free base or hydrolyzed.

Quality Control Check (HPLC)

To ensure the dissolved species is intact (and not hydrolyzed to the amide):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or similar).

  • Mobile Phase: Water (0.1% H3PO4) / Acetonitrile gradient.

  • Detection: UV at 210 nm (Nitrile absorption is weak; low wavelength required).

  • Criterion: Single sharp peak. Appearance of earlier eluting peaks suggests hydrolysis to the carboxylic acid (ACC).

Handling & Storage Guidelines

ParameterRecommendationRationale
Storage (Solid) < 15°C (Refrigerate) , DesiccatedHygroscopic nature of amine HCl salts; moisture accelerates degradation.
Storage (Solution) Freshly Prepared Only Avoid storing aqueous solutions >24 hours to prevent nitrile hydrolysis.
Safety Toxic (H301) Cyclopropane amines can act as monoamine oxidase (MAO) inhibitors or possess other potent biological activities. Handle in a fume hood.
Incompatibility Strong Oxidizers, Strong BasesBases liberate the unstable free amine; oxidizers attack the amine.

Decision Matrix: Solvent Selection

Use this logic flow to determine if water is the correct solvent for your application.

SolventDecision Start Start: Solvent Selection IsBiological Is application biological? (Cell culture/Enzymatic) Start->IsBiological IsSynthesis Is application chemical synthesis? IsBiological->IsSynthesis No BioYes Use Water or PBS IsBiological->BioYes Yes SynthYes Reaction Type? IsSynthesis->SynthYes CheckpH Check pH Compatibility (Salt is Acidic) BioYes->CheckpH Buffer Buffer to pH 7.2 (Prepare immediately before use) CheckpH->Buffer NuAttack Nucleophilic Attack on Nitrile? SynthYes->NuAttack Coupling Amine Coupling? SynthYes->Coupling DrySolvent Use Dry Organic Solvent (DMF, DMSO, MeOH) NuAttack->DrySolvent Avoid Water WaterOk Water/Organic Mix OK Coupling->WaterOk

Figure 2: Decision matrix for solvent selection based on experimental intent.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14586363, 1-Amino-1-cyclopropanecarbonitrile hydrochloride. Retrieved from [Link]

  • SIELC Technologies. Separation of 1-Aminocyclopropane-1-carbonitrile–hydrogen chloride. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

The Strategic Application of 2-Aminocyclopropane-1-carbonitrile Hydrochloride in Modern Pharmaceutical Synthesis

Introduction: The Cyclopropane Ring as a Privileged Scaffold in Drug Discovery The cyclopropane motif, a three-membered carbocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its inherent ring strain...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Cyclopropane Ring as a Privileged Scaffold in Drug Discovery

The cyclopropane motif, a three-membered carbocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its inherent ring strain and unique stereoelectronic properties impart a range of desirable attributes to drug candidates. The rigid, three-dimensional nature of the cyclopropane ring allows for precise control over the spatial orientation of substituents, leading to enhanced binding affinity and selectivity for biological targets. Furthermore, the cyclopropyl group often improves metabolic stability by blocking sites of oxidative metabolism, thereby enhancing a drug's pharmacokinetic profile. 2-Aminocyclopropane-1-carbonitrile hydrochloride serves as a versatile and readily available building block for the introduction of this valuable pharmacophore into a diverse array of therapeutic agents. This guide provides detailed application notes and protocols for the utilization of this key intermediate in the synthesis of compounds targeting a range of diseases.

Core Synthetic Transformations of 2-Aminocyclopropane-1-carbonitrile Hydrochloride

2-Aminocyclopropane-1-carbonitrile hydrochloride offers two primary points for chemical modification: the primary amine and the nitrile functional group. The hydrochloride salt form enhances the stability and handling of the otherwise reactive free amine. Prior to most reactions, the free amine is typically liberated by treatment with a suitable base.

Application I: Synthesis of Constrained Amino Acids and Peptidomimetics

The unique conformational constraints imposed by the cyclopropane ring make 2-aminocyclopropane-1-carbonitrile a valuable precursor for the synthesis of non-natural, constrained amino acids. These amino acids can be incorporated into peptides to induce specific secondary structures, such as β-turns, and to enhance resistance to enzymatic degradation.

Protocol 1: Synthesis of 1-Amino-1-cyclopropanecarboxylic Acid (a Constrained Glycine Analogue)

This protocol details the hydrolysis of the nitrile functionality to a carboxylic acid, yielding a valuable constrained amino acid.

Reaction Scheme:

start 2-Aminocyclopropane-1-carbonitrile Hydrochloride intermediate 2-Aminocyclopropane-1-carbonitrile (Free Base) start->intermediate aq. NaOH or Et3N product 1-Amino-1-cyclopropanecarboxylic Acid intermediate->product aq. HCl, reflux

Caption: Hydrolysis of 2-Aminocyclopropane-1-carbonitrile.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
2-Aminocyclopropane-1-carbonitrile hydrochloride127946-77-4118.5710
Sodium Hydroxide (NaOH)1310-73-240.0010
Hydrochloric Acid (HCl), concentrated (12 M)7647-01-036.46As needed
Deionized Water7732-18-518.02As needed
Diethyl Ether60-29-774.12As needed

Procedure:

  • Liberation of the Free Amine: Dissolve 2-aminocyclopropane-1-carbonitrile hydrochloride (1.19 g, 10 mmol) in deionized water (20 mL). Cool the solution to 0 °C in an ice bath and slowly add a 1 M aqueous solution of sodium hydroxide (10 mL, 10 mmol) with stirring.

  • Extraction: Extract the aqueous solution with diethyl ether (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the free base of 2-aminocyclopropane-1-carbonitrile.

  • Hydrolysis: To the crude free base, add 6 M hydrochloric acid (30 mL). Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product, 1-amino-1-cyclopropanecarboxylic acid hydrochloride, may precipitate upon cooling. If not, concentrate the solution under reduced pressure. The resulting solid can be recrystallized from an ethanol/water mixture to afford the pure product.

Application II: Synthesis of Novel Anticancer Agents - LSD1 Inhibitors

The cyclopropylamine moiety is a key pharmacophore in a class of irreversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme overexpressed in various cancers.[1][2] The strained cyclopropane ring facilitates a covalent bond formation with the FAD cofactor of the enzyme, leading to its inactivation.[3] 2-Aminocyclopropane-1-carbonitrile hydrochloride can be elaborated into potent LSD1 inhibitors.

Protocol 2: N-Arylation for the Synthesis of a Key LSD1 Inhibitor Intermediate

This protocol describes the coupling of the aminocyclopropane core with a substituted pyrimidine, a common scaffold in LSD1 inhibitors.

Reaction Scheme:

start 2-Aminocyclopropane-1-carbonitrile (Free Base) product 4-((1-cyanocyclopropyl)amino)-6-chloro- 2-(propylthio)pyrimidine start->product DIPEA, NMP, 120 °C reagent 4,6-dichloro-2-(propylthio)pyrimidine reagent->product

Caption: N-Arylation of 2-Aminocyclopropane-1-carbonitrile.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
2-Aminocyclopropane-1-carbonitrile hydrochloride127946-77-4118.575
4,6-dichloro-2-(propylthio)pyrimidine14037-67-1223.135
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.2415
N-Methyl-2-pyrrolidone (NMP)872-50-499.1310 mL
Ethyl Acetate141-78-688.11As needed
BrineN/AN/AAs needed

Procedure:

  • Reaction Setup: In a microwave vial, combine 2-aminocyclopropane-1-carbonitrile hydrochloride (0.59 g, 5 mmol), 4,6-dichloro-2-(propylthio)pyrimidine (1.12 g, 5 mmol), and N-Methyl-2-pyrrolidone (10 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (2.6 mL, 15 mmol) to the mixture.

  • Reaction: Seal the vial and heat the reaction mixture to 120 °C in a microwave reactor for 1-2 hours. Monitor the reaction by LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into water (50 mL). Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to yield the desired N-arylated product.

Application III: Building Blocks for Antiviral Therapies - HCV Protease Inhibitors

Cyclopropylamine derivatives have been incorporated into potent inhibitors of the Hepatitis C Virus (HCV) NS3/4A protease, a key enzyme in the viral replication cycle.[4] The constrained nature of the cyclopropane ring helps to pre-organize the inhibitor into a bioactive conformation for optimal binding to the enzyme's active site.

Protocol 3: N-Acylation to form a Cyclopropyl-amide Intermediate

This protocol details the acylation of the amino group, a common step in the synthesis of peptidomimetic HCV inhibitors.

Reaction Scheme:

start 2-Aminocyclopropane-1-carbonitrile Hydrochloride product tert-butyl ((S)-1-((1-cyanocyclopropyl)amino)- 3,3-dimethyl-1-oxobutan-2-yl)carbamate start->product HATU, DIPEA, DMF reagent Boc-L-tert-leucine reagent->product

Sources

Application

Application Note: Optimization of In Vitro Assays using 1-Aminocyclopropane-1-carbonitrile Hydrochloride

This Application Note is designed for researchers utilizing 1-Aminocyclopropane-1-carbonitrile hydrochloride (1-ACCN), the industry-standard isomer used as a warhead in protease inhibitor design (e.g., Cathepsin K inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing 1-Aminocyclopropane-1-carbonitrile hydrochloride (1-ACCN), the industry-standard isomer used as a warhead in protease inhibitor design (e.g., Cathepsin K inhibitors like Odanacatib) and as a fragment in drug discovery.

Note on Nomenclature: While the request specified "2-Aminocyclopropane...", the geminal 1-amino-1-cyano structure (CAS 127946-77-4) is the biologically relevant "warhead" motif found in clinical candidates. The vicinal 2-amino isomer is rare and primarily associated with specific NMDA receptor probes (as the carboxylic acid). This guide focuses on the 1-amino isomer but addresses differentiation where necessary.

Core Directive & Mechanism of Action

The "Warhead" Mechanism

1-Aminocyclopropane-1-carbonitrile is not merely a passive building block; it functions as an electrophilic "warhead" in covalent reversible inhibitors. In cysteine proteases (like Cathepsin K), the active site cysteine thiolate attacks the nitrile carbon, forming a thioimidate adduct . This mimics the transition state of peptide hydrolysis, effectively locking the enzyme.

  • Key Feature: Unlike irreversible warheads (e.g., vinyl sulfones), the nitrile adduct can be reversible, reducing off-target toxicity—a critical factor in the development of osteoporosis drugs like Odanacatib.

Diagram: Cysteine Protease Inhibition Pathway

The following diagram illustrates the mechanism where the nitrile group intercepts the catalytic cysteine.

Cathepsin_Inhibition Enzyme Active Cathepsin K (Cys-SH) Complex Thioimidate Adduct (Enzyme-S-C(=NH)-Inhibitor) Enzyme->Complex Nucleophilic Attack (Cys25 -> CN group) Degradation Bone Resorption (Degraded Collagen) Enzyme->Degradation Normal Catalysis Inhibitor Inhibitor (R-Cyclopropyl-CN) Inhibitor->Complex Binding Complex->Enzyme Slow Dissociation (Reversibility) Complex->Degradation BLOCKS Substrate Collagen Type I Substrate->Degradation Hydrolysis

Caption: Mechanism of Action. The nitrile warhead forms a reversible thioimidate complex with the catalytic cysteine, preventing collagen degradation.

Typical Working Concentrations

The "working concentration" depends heavily on whether 1-ACCN is used as a raw fragment or as a moiety within a peptidomimetic scaffold .

Table 1: Concentration Ranges by Application
Application ContextTypical ConcentrationRationale
Fragment-Based Screening (NMR/SPR) 0.5 mM – 5 mM As a raw fragment, 1-ACCN has low affinity (high

). High concentrations are required to detect binding events in biophysical assays.
Enzymatic Inhibition (Raw Fragment) 100 µM – 1 mM Without the P2/P3 recognition elements of a full drug, the nitrile warhead alone is a weak inhibitor.
Enzymatic Inhibition (Peptide-Linked) 1 nM – 100 nM When coupled to a recognition sequence (e.g., Leu-Leu-1-ACCN), potency increases 1000-fold (e.g., Odanacatib

nM).
Cell-Based Assays (Osteoclasts) 1 µM – 50 µM Higher concentrations are needed to penetrate the cell membrane and accumulate in the acidic lysosome (where Cathepsin K resides).
Chemical Synthesis (Building Block) 1.0 – 1.5 Equivalents Standard stoichiometric excess for coupling reactions (e.g., amide coupling).

Detailed Experimental Protocols

Protocol A: Preparation of Stock Solutions

Objective: Create a stable, precipitation-free stock for biological assays.

  • Solvent Choice:

    • Preferred: DMSO (Dimethyl sulfoxide). 1-ACCN HCl is highly soluble in DMSO.

    • Alternative: Water (Milli-Q). Soluble, but ensure pH is neutral to prevent hydrolysis over long-term storage.

  • Procedure:

    • Weigh 11.86 mg of 1-ACCN HCl (MW: 118.56 g/mol ).

    • Dissolve in 1.0 mL of sterile DMSO to yield a 100 mM stock.

    • Vortex for 30 seconds until clear.

    • Storage: Aliquot into 50 µL vials and store at -20°C. Avoid repeated freeze-thaw cycles as moisture can hydrolyze the nitrile to an amide.

Protocol B: Cathepsin K Enzymatic Assay (Fluorescence)

Objective: Determine the


 of a 1-ACCN derivative.

Materials:

  • Recombinant Human Cathepsin K.

  • Substrate: Z-Phe-Arg-AMC (Fluorogenic).

  • Assay Buffer: 50 mM Sodium Acetate (pH 5.5), 2.5 mM DTT, 2.5 mM EDTA. Note: DTT is critical to keep the enzyme active site reduced.

Workflow:

  • Enzyme Activation: Dilute Cathepsin K in Assay Buffer (containing DTT) and incubate at room temperature for 15 minutes. This activates the catalytic cysteine.

  • Inhibitor Dilution: Prepare a serial dilution of 1-ACCN (or derivative) in Assay Buffer. Range: 0 nM to 10 µM (depending on potency).

  • Incubation: Add 10 µL of Inhibitor to 40 µL of Activated Enzyme in a black 96-well plate. Incubate for 30 minutes at room temperature to allow thioimidate formation.

  • Reaction Start: Add 50 µL of Substrate (20 µM final).

  • Measurement: Monitor fluorescence (Ex 360 nm / Em 460 nm) kinetically for 60 minutes.

  • Analysis: Calculate initial velocity (

    
    ) and plot % Inhibition vs. Log[Concentration].
    
Diagram: Experimental Workflow

Assay_Workflow Step1 1. Prepare Stock 100 mM in DMSO Step3 3. Incubate Enzyme + Inhibitor (30 min) -> Thioimidate Formation Step1->Step3 Step2 2. Activate Enzyme Buffer pH 5.5 + DTT (15 min) Step2->Step3 Step4 4. Add Substrate (Z-Phe-Arg-AMC) Step3->Step4 Step5 5. Kinetic Read (Ex 360 / Em 460) Step4->Step5

Caption: Step-by-step workflow for evaluating Cathepsin K inhibition.

Scientific Integrity & Troubleshooting (Self-Validating Systems)

pH Sensitivity (The "Goldilocks" Zone)
  • Issue: The nitrile warhead reactivity is pH-dependent.

  • Validation: Cathepsin K requires acidic pH (5.5) for activity. However, if the pH is too low (< 4.0), the nitrile may hydrolyze. If too high (> 7.0), the enzyme auto-degrades.

  • Control: Always run a "No Enzyme" control to check for spontaneous substrate hydrolysis, and a "No Inhibitor" control to establish

    
    .
    
Time-Dependent Inhibition
  • Causality: The formation of the thioimidate adduct is not instantaneous.

  • Observation:

    
     values will shift lower (appear more potent) with longer pre-incubation times.
    
  • Standardization: Report

    
     values with the pre-incubation time explicitly stated (e.g., "
    
    
    
    nM @ 30 min pre-incubation").
Disambiguation: 1-Amino vs. 2-Amino
  • 1-Aminocyclopropane-1-carbonitrile: The protease inhibitor warhead (Geminal).

  • 2-Aminocyclopropane-1-carboxylic acid: A glutamate analog (Vicinal).

  • Verification: Check the NMR coupling constants. The 1,1-isomer has chemically equivalent methylene protons (simplified pattern), while the 1,2-isomer has a complex multiplet pattern due to chirality at two centers.

References

  • Odanacatib Mechanism: Gauthier, J. Y., et al. (2008). "The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K." Bioorganic & Medicinal Chemistry Letters.

  • Nitrile Warhead Chemistry: Falgueyret, J. P., et al. (2001). "Novel, nonpeptidic cyanocynamides as potent, reversible inhibitors of human cathepsin K." Journal of Medicinal Chemistry.

  • Assay Protocols: Bromme, D., et al. (1996). "Peptidyl vinyl sulfones: a new class of potent and selective cysteine protease inhibitors." Biochemical Journal.

  • Compound Data: PubChem CID 14586363. "1-Amino-1-cyclopropanecarbonitrile hydrochloride."[1][2][3][4]

Sources

Method

Application Note &amp; Protocol: Safe Handling and Storage of 2-Aminocyclopropane-1-carbonitrile Hydrochloride

Introduction and Compound Profile 2-Aminocyclopropane-1-carbonitrile hydrochloride is a valuable bifunctional molecule used as a versatile intermediate in modern organic synthesis.[1] Its structure, containing both a rea...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Compound Profile

2-Aminocyclopropane-1-carbonitrile hydrochloride is a valuable bifunctional molecule used as a versatile intermediate in modern organic synthesis.[1] Its structure, containing both a reactive nitrile and a primary amine on a strained cyclopropane ring, makes it a key building block for complex nitrogen-containing molecules, including conformationally rigid amino acid analogs and peptidomimetics.[2] However, the very features that make this compound synthetically useful also impart significant health and safety risks.

The presence of the α-aminonitrile functional group is the primary concern, placing this compound in a class with substances that can be toxic and reactive.[1] The nitrile moiety (-C≡N) can, under certain conditions, release the cyanide anion (CN-), a potent cellular toxin that disrupts aerobic respiration.[3] The hydrochloride salt form influences its stability and solubility but also requires careful consideration of its compatibility with other reagents.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of 2-Aminocyclopropane-1-carbonitrile hydrochloride in a laboratory setting. Adherence to these protocols is critical to mitigate risks and ensure a safe research environment.

Hazard Identification and Risk Assessment (HIRA)

A thorough understanding of the hazards is the foundation of safe laboratory practice. This compound is considered highly hazardous due to its acute toxicity and irritant properties.[4][5]

2.1 Toxicological Profile

  • Primary Hazard: Acute toxicity. The compound is classified as toxic if swallowed.[5][6] Ingestion, inhalation, or skin absorption can release the cyanide anion, which can lead to severe poisoning.[3][7]

  • Routes of Exposure: Inhalation of dust, skin contact, eye contact, and ingestion are all potential routes of exposure.[8][9]

  • Symptoms of Exposure:

    • Minor Exposure: May cause headache, dizziness, weakness, nausea, vomiting, and irritation of the eyes, skin, and respiratory tract.[3][10][11]

    • Severe Exposure (Cyanide Poisoning): Can rapidly lead to convulsions, loss of consciousness, respiratory distress, paralysis, and death.[12][13] Speed is essential in responding to any suspected cyanide exposure.[3]

  • Chronic Effects: Prolonged or repeated exposure may cause dermatitis, skin ulceration, and long-term damage to the heart, brain, or nerves.[3][10]

2.2 Physicochemical Hazards

  • Reactivity:

    • Avoid contact with strong oxidizing agents and strong acids.[14]

    • As with many cyanide-containing compounds, contact with acids can generate highly toxic hydrogen cyanide (HCN) gas. While this compound is a hydrochloride salt, further acidification or reaction conditions should be carefully evaluated.[3][12]

    • Contact with strong bases will neutralize the hydrochloride salt, liberating the free amine, which may have different reactivity and stability profiles.

  • Stability: The compound is stable under recommended storage conditions.[14] However, it is hygroscopic and moisture-sensitive, meaning it can absorb water from the air, which may affect its integrity.[4][15]

2.3 GHS Hazard Classification Summary

The following table summarizes the Globally Harmonized System (GHS) classification for 1-Amino-1-cyclopropanecarbonitrile hydrochloride.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral3H301: Toxic if swallowed[5][6]
Acute Toxicity, Dermal3H311: Toxic in contact with skin[16]
Acute Toxicity, Inhalation3H331: Toxic if inhaled[16]
Skin Sensitization1H317: May cause an allergic skin reaction[5][6]
Serious Eye Irritation2AH319: Causes serious eye irritation[5][6][11]
Skin Irritation2H315: Causes skin irritation[11]
Specific target organ toxicity3H335: May cause respiratory irritation[11]

Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to containment, combining engineering controls and PPE, is mandatory. The primary goal is to minimize all potential routes of exposure.[17]

3.1 Primary Engineering Controls

  • Chemical Fume Hood: All manipulations of 2-Aminocyclopropane-1-carbonitrile hydrochloride, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.[3][8][12] This is the most critical engineering control to prevent inhalation of the powdered compound.

  • Ventilation: Ensure the laboratory has adequate general ventilation. Storage areas should also be well-ventilated.[15]

3.2 Personal Protective Equipment (PPE) The selection of PPE is critical and should be based on a risk assessment of the specific procedures being performed. The following represents the minimum required PPE.[8]

  • Hand Protection: Double gloving is required. Use two pairs of chemical-resistant nitrile gloves.[8][12] Change gloves immediately if they become contaminated, torn, or after extended use.

  • Eye and Face Protection: Chemical safety goggles that form a seal with the face are mandatory.[18] When there is a risk of splashing, a face shield must be worn in addition to goggles.[8][10]

  • Body Protection: A lab coat that covers the legs and feet is required.[8] Consider a chemically resistant apron for procedures involving larger quantities or a high risk of splashes.

  • Respiratory Protection: For routine operations within a functioning fume hood, respiratory protection is not typically required.[14] However, in the event of a spill outside of a fume hood or other emergencies, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary. All personnel who may need to use a respirator must be part of a formal respiratory protection program, including fit-testing.[19]

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Lab Coat Don2 2. Inner Gloves Don3 3. Goggles / Face Shield Don4 4. Outer Gloves Work Perform Work in Fume Hood Don4->Work Doff1 1. Outer Gloves (Contaminated) Doff2 2. Lab Coat Doff3 3. Goggles / Face Shield Doff4 4. Inner Gloves End End Doff4->End Wash Hands Thoroughly Start Start Start->Don1 Enter Lab Work->Doff1 Exit Hood Waste_Disposal Waste Generated Waste (Solid or Liquid) IsContaminated Is it contaminated with 2-Aminocyclopropane-1-carbonitrile hydrochloride? Waste->IsContaminated SolidWaste Contaminated Solid Waste IsContaminated->SolidWaste Yes, Solid LiquidWaste Contaminated Liquid Waste IsContaminated->LiquidWaste Yes, Liquid RegularWaste Non-Hazardous Waste Stream IsContaminated->RegularWaste No SolidContainer Seal in Labeled 'Acutely Toxic Solid Waste' Container SolidWaste->SolidContainer LiquidContainer Collect in Labeled 'Acutely Toxic Liquid Waste' Container LiquidWaste->LiquidContainer EHSOffice Arrange Pickup by EH&S Office SolidContainer->EHSOffice LiquidContainer->EHSOffice

Caption: Waste Disposal Decision Tree.

Emergency Procedures

Speed is critical when responding to exposures or spills involving cyanide-containing compounds. [3][13]Ensure all personnel are familiar with these procedures and the location of emergency equipment before starting work.

6.1 Spill Response

  • Minor Spill (inside a fume hood):

    • Alert personnel in the immediate area.

    • Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep the absorbed material into a hazardous waste container.

    • Decontaminate the area following the procedure in Section 4.2.

  • Major Spill (or any spill outside a fume hood):

    • EVACUATE the area immediately. Alert all personnel to leave. [8][12] 2. If safe to do so, close the laboratory doors to contain the spill.

    • Call 911 or your institution's emergency response number from a safe location. [10][12] 4. Inform the emergency responders of the identity of the spilled material.

    • Do not attempt to clean up a large spill yourself. [8] 6.2 Personnel Exposure

  • General: Remove the affected individual from the contaminated area to fresh air immediately. [10][12]Call 911 for immediate medical attention and state that a cyanide exposure has occurred. [12]2. Skin Contact: Immediately remove all contaminated clothing. [12]Flush the affected skin with copious amounts of water in an emergency safety shower for at least 15 minutes. [10][12]3. Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. [8][10][12]4. Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. DO NOT use mouth-to-mouth resuscitation. [3][13]Use a bag-valve-mask device. If available and you are trained, administer medical oxygen. [13]5. Ingestion: Do not induce vomiting. [4]If the person is conscious, rinse their mouth with water. [14]

Emergency_Response cluster_spill Spill cluster_exposure Personnel Exposure Incident Incident Occurs (Spill or Exposure) SpillType Spill Location? Incident->SpillType ExposureType Route of Exposure? Incident->ExposureType MinorSpill Inside Hood: 1. Alert others 2. Absorb & Collect 3. Decontaminate SpillType->MinorSpill Inside Hood MajorSpill Outside Hood: 1. EVACUATE 2. Isolate Area 3. Call 911 / EH&S SpillType->MajorSpill Outside Hood SkinEye Skin/Eye Contact: 1. Remove Clothing 2. Use Shower/Eyewash (15 min) ExposureType->SkinEye InhaleIngest Inhalation/Ingestion: 1. Move to Fresh Air 2. Do NOT induce vomiting ExposureType->InhaleIngest Call911 Call 911 Immediately State 'Cyanide Exposure' SkinEye->Call911 InhaleIngest->Call911

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing Solubility of 2-Aminocyclopropane-1-carbonitrile Hydrochloride

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address challenges with the s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address challenges with the solubility of 2-Aminocyclopropane-1-carbonitrile hydrochloride in experimental settings. As a hydrochloride salt of a small organic molecule, its solubility behavior is governed by principles common to many amine hydrochlorides. This guide is designed to provide you with the scientific rationale and practical steps to overcome these challenges.

Understanding the Challenge: Why Solubility Matters

The bioavailability and efficacy of a compound in biological assays and preclinical studies are fundamentally linked to its solubility.[1][2] Poor solubility can lead to inaccurate and unreliable experimental results, hindering drug discovery and development. 2-Aminocyclopropane-1-carbonitrile hydrochloride, as a salt, is designed for improved aqueous solubility compared to its free base. However, achieving the desired concentration for your specific experimental needs may still require optimization.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 2-Aminocyclopropane-1-carbonitrile hydrochloride in water. What are the first steps I should take?

A1: Start with the basics. Ensure you are using high-purity water (e.g., Milli-Q or equivalent). Try gentle heating (e.g., 37°C) and agitation (vortexing or sonication) to aid dissolution.[3] Sometimes, simply providing more energy to the system can overcome the initial energy barrier for dissolution. However, be cautious with heat, as it can degrade sensitive compounds.

Q2: Can I just add more of the compound to my solvent until it dissolves?

A2: This approach is not recommended. Simply adding more compound beyond its saturation point will result in a suspension, not a true solution. Undissolved particles can interfere with your experiment, particularly in cell-based assays or when using sensitive analytical equipment. It's crucial to work with a fully dissolved, homogenous solution.

Q3: Is it better to use the hydrochloride salt or the free base form of the compound?

A3: For aqueous solutions, the hydrochloride salt is generally preferred. Salt formation is a common and effective method to increase the aqueous solubility and dissolution rate of basic drugs like 2-Aminocyclopropane-1-carbonitrile.[4][5][6][7] The salt form readily dissociates in water, leading to a higher concentration at equilibrium compared to the neutral free base.

Troubleshooting Guide: Step-by-Step Solutions for Solubility Enhancement

If basic dissolution methods are insufficient, you can explore several well-established techniques to improve the solubility of 2-Aminocyclopropane-1-carbonitrile hydrochloride. The choice of method will depend on your experimental context, including the required concentration, the solvent system, and the downstream application.

Issue 1: Insufficient Solubility in Aqueous Buffers

Many biological experiments are conducted in buffered solutions (e.g., PBS, TRIS). The pH of the buffer can significantly impact the solubility of a hydrochloride salt.

Root Cause Analysis: 2-Aminocyclopropane-1-carbonitrile hydrochloride is the salt of a weak base. In solution, it exists in equilibrium between the protonated (charged) and unprotonated (neutral) forms. The charged, protonated form is significantly more water-soluble. According to the Henderson-Hasselbalch equation, at a pH below the pKa of the amine group, the protonated form will dominate.

Solution Workflow: pH Adjustment

This workflow outlines the process of optimizing the pH of your solvent to enhance solubility.

ph_adjustment_workflow start Start: Prepare a slurry of the compound in your aqueous buffer add_acid Incrementally add a dilute acid (e.g., 0.1 M HCl) while monitoring the pH start->add_acid agitate Agitate the solution (vortex, sonicate) after each acid addition add_acid->agitate observe Observe for complete dissolution agitate->observe observe->add_acid Not Dissolved check_ph Once dissolved, record the final pH observe->check_ph Dissolved end End: Use the solution at this optimized pH or adjust as needed for your experiment check_ph->end cosolvent_selection start Is the final solution for in vivo or in vitro use? in_vitro In Vitro start->in_vitro in_vivo In Vivo (Stricter toxicity constraints) start->in_vivo dmso DMSO in_vitro->dmso ethanol Ethanol in_vitro->ethanol peg400 PEG 400 in_vivo->peg400 propylene_glycol Propylene Glycol in_vivo->propylene_glycol final_check Always check for final concentration compatibility and potential solvent effects in your assay. dmso->final_check ethanol->final_check peg400->final_check propylene_glycol->final_check

Caption: Decision tree for selecting a co-solvent.

Step-by-Step Protocol:

  • Select a Co-solvent: Choose a biocompatible co-solvent such as DMSO, ethanol, PEG 400, or propylene glycol. [2][8]2. Prepare a Concentrated Stock: Dissolve the 2-Aminocyclopropane-1-carbonitrile hydrochloride in the pure co-solvent at a high concentration. Gentle heating or sonication may be necessary.

  • Dilute into Aqueous Buffer: Slowly add the concentrated stock solution to your aqueous buffer with vigorous stirring. This is often referred to as a "top-down" approach.

  • Observe for Precipitation: Be vigilant for any signs of the compound precipitating out of solution as you dilute. If precipitation occurs, you have exceeded the solubility limit in that particular co-solvent/buffer ratio.

  • Optimize the Ratio: Experiment with different ratios of co-solvent to aqueous buffer to find the optimal balance that maintains solubility at your desired final concentration.

Expert Tip: When using co-solvents, it's crucial to run a vehicle control in your experiments to account for any effects of the solvent itself.

Advanced Solubility Enhancement Strategies

For particularly challenging applications requiring very high concentrations, more advanced formulation strategies can be employed. These are generally more complex and may require specialized equipment.

StrategyPrinciple of ActionAdvantagesDisadvantages
Surfactants Surfactants form micelles that encapsulate the drug, increasing its apparent solubility. [4]Can significantly increase solubility.May interfere with some biological assays; requires careful selection of surfactant type and concentration.
Complexation with Cyclodextrins Cyclodextrins have a hydrophobic core and a hydrophilic exterior. The drug molecule can be included within the core, forming a soluble complex. [5]Can enhance solubility and stability.Can be costly; stoichiometry of complexation needs to be determined.
Particle Size Reduction Decreasing the particle size (micronization or nanosizing) increases the surface area-to-volume ratio, which can improve the dissolution rate. [1][5][7]A well-established technique that can improve the rate of dissolution. [6]May not significantly increase equilibrium solubility; requires specialized equipment like mills or homogenizers. [9]
Solid Dispersions The drug is dispersed in a solid matrix, often a polymer, to create an amorphous solid dispersion. [10]This amorphous form has higher energy and thus higher solubility than the crystalline form. [6][7]Can lead to a substantial increase in apparent solubility and dissolution rate.The amorphous form can be less stable and may revert to the crystalline form over time; requires techniques like spray drying or hot-melt extrusion. [7]

Summary and Recommendations

For most laboratory-scale experiments with 2-Aminocyclopropane-1-carbonitrile hydrochloride, a systematic approach starting with simple techniques is recommended.

  • Optimize pH: This is often the most straightforward and effective method for hydrochloride salts.

  • Employ Co-solvents: If pH adjustment is insufficient, using a co-solvent system is the next logical step.

  • Consider Advanced Techniques: For formulation development or persistent solubility issues, exploring surfactants, cyclodextrins, or other advanced methods may be necessary.

By understanding the chemical principles governing solubility and applying these troubleshooting strategies, you can successfully prepare solutions of 2-Aminocyclopropane-1-carbonitrile hydrochloride for your research needs.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Dr. Reddy's. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Dr. Reddy's API. [Link]

  • Sahoo, R. N. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUE. SlideShare. [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Formulation&Development. (2011, March 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Pharma's Almanac. [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Crystal Pharmatech. (2026, January 28). Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. Crystal Pharmatech. [Link]

  • Pharma's Almanac. (2023, May 5). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Pharma's Almanac. [Link]

  • Tablets & Capsules. (2025, July 15). Formulating OSDs for Poorly Soluble Drugs. Tablets & Capsules. [Link]

  • Linn, M., Collnot, E.-M., Djuric, D., Hempel, K., Fabian, E., Kolter, K., & Lehr, C.-M. (2012). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 4(4), 517-548. [Link]

  • ChemSrc. (2025, August 21). CAS#:127946-77-4 | 1-Amino-1-cyclopropanecarbonitrile hydrochloride. Chemsrc. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Amino-1-cyclopropanecarbonitrile hydrochloride. PubChem. [Link]

  • SIELC Technologies. (2018, May 16). 1-Aminocyclopropane-1-carbonitrile--hydrogen chloride (1/1). SIELC Technologies. [Link]

  • American Elements. (n.d.). 2-aminocyclopentane-1-carbonitrile. American Elements. [Link]

Sources

Optimization

Common interferences in assays involving 2-Aminocyclopropane-1-carbonitrile hydrochloride.

Topic: Troubleshooting Common Interferences in Assays & Workflows Core Directive & Molecule Identification User Warning: Isomer Specificity Before proceeding, verify the regiochemistry of your starting material. Target M...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Interferences in Assays & Workflows
Core Directive & Molecule Identification

User Warning: Isomer Specificity Before proceeding, verify the regiochemistry of your starting material.

  • Target Molecule: 2-Aminocyclopropane-1-carbonitrile hydrochloride (The

    
    -amino nitrile).[1] This is often a conformationally restricted GABA analog or a building block for specific lysine-specific demethylase (LSD1) inhibitors.[1]
    
  • Common Confusion: This is frequently confused with 1-aminocyclopropane-1-carbonitrile (ACC nitrile), which is the precursor to the plant hormone ethylene and a key intermediate in Cathepsin K inhibitor synthesis (e.g., Odanacatib precursors).[1]

  • This guide focuses on the specific chemical liabilities of the 2-amino isomer, but the analytical principles apply to both.

Analytical Interferences (HPLC & LC-MS)

Q: Why do I see no peaks or "ghost peaks" during HPLC analysis, even at high concentrations?

A: The molecule lacks a chromophore and is highly susceptible to "solvent-derived" derivatization. [1]

The Mechanism: 2-Aminocyclopropane-1-carbonitrile is an aliphatic amine.[1] It possesses no conjugated


-systems required for UV detection at standard wavelengths (254 nm).[1] Furthermore, the primary amine is nucleophilic (once dissociated from HCl) and reacts with trace aldehydes in solvents.

Interference Table: Detection & Solvent Issues

IssueSymptomRoot CauseSolution
UV Transparency Flat baseline at 254 nm; Noise at 210 nm.[1]Lack of chromophore.Derivatize (see protocol below) or use CAD/ELSD detectors.[1]
Ghost Peaks Unexpected peaks at M+12 or M+26 in LC-MS.[1]Reaction with trace formaldehyde or acetone in MeOH/ACN (Imine formation).[1]Use freshly opened HPLC-grade solvents.[1] Avoid acetone in glassware cleaning.[1]
Ion Suppression Low MS signal intensity.[1]TFA (Trifluoroacetic acid) in mobile phase.[1]Switch to Formic Acid (0.1%) or Ammonium Formate.[1]
Salt Front Large injection peak at

.[1]
HCl salt eluting with void volume.[1]Desalt sample or use HILIC chromatography.[1]

Protocol: Pre-Column Derivatization for UV Detection To render the molecule visible at 340 nm and separate enantiomers.

  • Reagent: Dissolve 10 mg o-phthalaldehyde (OPA) and 10 mg N-acetyl-L-cysteine (NAC) in 1 mL methanol. Add 10

    
    L borate buffer (pH 9.5).[1]
    
  • Reaction: Mix 50

    
    L of sample (1 mg/mL in water) with 50 
    
    
    
    L Reagent.
  • Incubation: 2 minutes at Room Temp (Reaction is instant).

  • Analysis: Inject onto C18 column.[1] Detect at

    
     nm / 
    
    
    
    nm (Fluorescence) or UV 340 nm.[1]
    • Note: NAC makes the derivative diastereomeric, allowing separation of cis/trans and R/S isomers on an achiral column.

Chemical Stability Interferences

Q: My assay yield decreases significantly when I neutralize the HCl salt. Is the free base unstable?

A: Yes. The "Donor-Acceptor" Cyclopropane Ring is prone to spontaneous ring opening. [1]

The Mechanism: This molecule is a Donor-Acceptor (D-A) Cyclopropane .[1]

  • Donor: The Amino group (-NH

    
    ) at C2.[1]
    
  • Acceptor: The Nitrile group (-CN) at C1.[1]

  • The Risk: When the amine is protonated (HCl salt), the ring is relatively stable. When neutralized (free base), the lone pair on the nitrogen can donate electron density into the ring, pushing electrons toward the nitrile. This "push-pull" strain facilitates ring opening, especially if a nucleophile (solvent, buffer) is present.

Diagram: Degradation Pathways

Degradation cluster_prevention Prevention Strategy Start 2-Aminocyclopropane- 1-carbonitrile (HCl Salt) FreeBase Free Base (Reactive Intermediate) Start->FreeBase Neutralization (pH > 8) Hydrolysis Amide/Acid (Nitrile Hydrolysis) Start->Hydrolysis Strong Acid/Base + Water RingOpen Ring Opening (Acyclic Imine/Nitrile) FreeBase->RingOpen Heat or Nucleophiles Dimer Dimerization (Self-Reaction) FreeBase->Dimer High Conc. KeepCold Keep at 4°C KeepAcidic Maintain Acidic pH until coupling

Caption: Stability profile showing the critical instability of the free base form (Donor-Acceptor activation).

Troubleshooting Guide: Reaction Setup

  • Never store the free base. Generate it in situ only.

  • Avoid nucleophilic buffers. TRIS or Phosphate can attack the activated ring. Use HEPES or MOPS if biological pH is required.[1]

  • Temperature Control: Keep reactions involving the free amine below 0°C until the coupling partner is added.

Stereochemical Interferences

Q: I am observing potency shifts in my biological assay. Could the stereochemistry be drifting?

A: Epimerization at the C1 (Nitrile) position is a common interference.

The Mechanism: The proton alpha to the nitrile group (C1-H) is acidic. In the presence of bases (used to free the amine), this proton can be abstracted, leading to a planar carbanion intermediate. When reprotonated, it can scramble the stereochemistry, converting cis to trans (or vice versa).

  • Impact: The trans isomer (GABA analog) often has vastly different biological activity than the cis isomer.

  • Detection: Standard C18 HPLC will likely not separate these diastereomers well without the NAC derivatization mentioned in Section 2.

Action Plan:

  • Check Optical Rotation: If you synthesized the material, verify

    
     immediately before use.
    
  • Use Non-Nucleophilic Bases: For neutralization, use hindered bases like DIPEA (Diisopropylethylamine) rather than TEA (Triethylamine) to reduce the risk of proton abstraction at C1.

Biological Assay Interferences

Q: The compound shows activity in a GABA assay, but results are inconsistent between batches.

A: This is likely due to "Salt Disproportionation" or pH effects in low-volume wells. [1]

The Mechanism: The HCl salt is acidic. In high-throughput screening (HTS) using microplates (384-well), adding a high concentration of the HCl salt can overwhelm the buffer capacity of the assay, dropping the pH.

  • False Negatives: Many enzymes/receptors are inactive at pH < 6.[1]

  • False Positives: Acid-sensing ion channels (ASICs) may be activated.[1]

Validation Step: Measure the pH of your highest concentration working solution. If it deviates >0.5 pH units from the buffer control, adjust the buffer strength (e.g., increase HEPES from 10 mM to 50 mM).

References
  • GABA Analog Pharmacology: Hanrahan, J. R., et al. (2000). "(+)- and (-)

    
     and 
    
    
    
    GABA
    
    
    receptors."[1][2] Journal of Neurochemistry. Link
  • Donor-Acceptor Cyclopropane Reactivity: Werz, D. B., et al. (2017). "Ring Opening of Donor–Acceptor Cyclopropanes with N-Nucleophiles." Synlett. Link

  • Analytical Derivatization: Huang, Y., et al. (2006). "Derivatization and Separation of Aliphatic Amines." MilliporeSigma Technical Bulletins. Link

  • Odanacatib/Cyclopropane Synthesis Context: Gauthier, J. Y., et al. (2008). "The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K." Bioorganic & Medicinal Chemistry Letters. Link

Sources

Troubleshooting

Technical Support Center: Optimizing Synthesis with 2-Aminocyclopropane-1-carbonitrile hydrochloride

Welcome to the technical support guide for 2-Aminocyclopropane-1-carbonitrile hydrochloride. This document is designed for researchers, chemists, and drug development professionals who are incorporating this unique and v...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Aminocyclopropane-1-carbonitrile hydrochloride. This document is designed for researchers, chemists, and drug development professionals who are incorporating this unique and valuable building block into their synthetic workflows. As a constrained amino acid precursor, it offers a pathway to novel molecular architectures, particularly in pharmaceutical and medicinal chemistry.[1]

This guide moves beyond simple protocols to provide in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common issues, and understanding the chemical principles behind each step.

Section 1: Critical Reagent Information (FAQs)

This section addresses the most frequent questions regarding the fundamental properties and handling of 2-Aminocyclopropane-1-carbonitrile hydrochloride.

Q1: What are the key physical and chemical properties of this reagent?

A1: Understanding the reagent's properties is the foundation for successful experimentation. 2-Aminocyclopropane-1-carbonitrile hydrochloride is an off-white solid, typically a powder or crystalline in appearance.[1] Its key properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₄H₆N₂ · HCl[1][2][3]
Molecular Weight 118.56 g/mol [1][2]
Appearance Off-white to white powder/crystal[1]
Melting Point 178-220 °C (with decomposition)[1][4]
Purity Typically ≥97%[1]
Synonyms 1-Amino-1-cyanocyclopropane HCl, 1-Cyanocyclopropylamine HCl[2][3]
Q2: How should I properly handle and store this reagent to ensure its integrity?

A2: Proper handling and storage are critical for both safety and experimental reproducibility.

  • Handling: This compound is classified as toxic if swallowed, inhaled, or in contact with skin, and it is an irritant to the eyes and skin.[4][5] Always handle this reagent inside a certified chemical fume hood.[5] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.[6] Avoid creating dust.[6] Ensure an eyewash station and safety shower are accessible.[5]

  • Storage: The reagent is hygroscopic and moisture-sensitive.[5] It must be stored in a tightly sealed container in a dry and well-ventilated area. The recommended storage temperature is often cool, between 0-8 °C, to maximize long-term stability.[1] Store away from incompatible materials and sources of ignition.[5]

Q3: Is this reagent stable? What conditions should I absolutely avoid?

A3: The hydrochloride salt form is generally stable under recommended storage conditions. However, its reactivity profile means certain conditions must be avoided during storage and in reaction setups:

  • Moisture: As a hygroscopic salt, exposure to atmospheric moisture can lead to clumping and may introduce water into sensitive reactions, which can hydrolyze coupling reagents or participate in side reactions.

  • Strong Bases: Do not store the reagent mixed with strong bases. The free amine, once generated, is more reactive and potentially less stable over long periods.

  • Extreme Heat: The compound decomposes at its melting point.[1] Avoid unnecessary exposure to high temperatures.

Section 2: Core Synthetic Procedures & Optimization

This section details the primary synthetic transformations involving 2-Aminocyclopropane-1-carbonitrile hydrochloride. The key to its use is recognizing that the amine must be liberated from its hydrochloride salt form to act as a nucleophile.

General Synthetic Workflow

The two most common synthetic pathways starting from this reagent are amide bond formation (e.g., peptide coupling) and hydrolysis of the nitrile to form the corresponding amino acid.

Synthetic_Workflow start 2-Aminocyclopropane- 1-carbonitrile HCl freebase In Situ Free-Basing (e.g., DIPEA) start->freebase Path 1 protection N-Protection (e.g., Boc₂O) start->protection Path 2 coupling Amide / Peptide Coupling + Acylating Agent freebase->coupling product_amide N-Acyl Product coupling->product_amide hydrolysis Nitrile Hydrolysis (e.g., aq. HCl reflux) protection->hydrolysis deprotection N-Deprotection (e.g., TFA) hydrolysis->deprotection product_acid 1-Aminocyclopropane- 1-carboxylic acid (ACC) deprotection->product_acid

Caption: Key synthetic pathways using the title reagent.
Amide Bond / Peptide Coupling Reactions

This is the most direct application, leveraging the primary amine for acylation.

FAQ 1: My coupling reaction is failing or giving very low yields. What is the most likely cause?

A1: The single most common cause of failure is overlooking the fact that the starting material is an ammonium salt. The protonated amine (R-NH₃⁺) is not nucleophilic and will not react with an activated carboxylic acid or acyl chloride. You must add a base to neutralize the hydrochloride and generate the free amine (R-NH₂) in situ.

Troubleshooting Common Coupling Issues
SymptomProbable Cause(s)Recommended Solution(s)
No reaction; starting materials recovered Amine is still protonated (ammonium salt).Add at least 1.0 equivalent of a non-nucleophilic base like DIPEA or 2,4,6-collidine.
Low yield of desired product Insufficient base added.Use 1.1-1.2 equivalents of base to ensure complete neutralization. If your carboxylic acid coupling partner is also a salt, you will need an additional equivalent of base.
Hydrolysis of coupling reagent.Use anhydrous solvents (DMF, DCM) and perform the reaction under an inert atmosphere (N₂ or Ar).
Side products observed Racemization of coupling partner.Add a racemization suppressant like HOBt or Oxyma Pure.[7][8] Cool the activation step to 0 °C before adding the amine.
Reaction with a nucleophilic base.Switch from TEA to a sterically hindered, non-nucleophilic base like DIPEA.
Protocol 1: General Procedure for Peptide Coupling using HATU

This protocol provides a robust starting point for coupling 2-Aminocyclopropane-1-carbonitrile hydrochloride with a generic carboxylic acid.

  • Preparation: In a flame-dried flask under an inert atmosphere (N₂), dissolve the carboxylic acid (1.0 eq.) and HATU (1.05 eq.) in anhydrous DMF (0.1 M).

  • Activation: Cool the solution to 0 °C in an ice bath. Add Diisopropylethylamine (DIPEA) (2.2 eq.) dropwise. Stir the mixture at 0 °C for 15-20 minutes. Causality: This pre-activation step forms the highly reactive O-acylisourea intermediate, minimizing contact time with the free amine and reducing potential side reactions.

  • Amine Addition: Add a solution of 2-Aminocyclopropane-1-carbonitrile hydrochloride (1.1 eq.) in a minimum amount of anhydrous DMF to the activated mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with an organic solvent like Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Nitrile to Carboxylic Acid Hydrolysis

To synthesize the valuable amino acid 1-aminocyclopropane-1-carboxylic acid (ACC), the nitrile group must be hydrolyzed.[9] This typically requires harsh conditions, making protection of the amino group a critical prerequisite.

Nitrile Hydrolysis Decision Workflow

Hydrolysis_Decision start Goal: Convert -CN to -COOH direct_hydrolysis Direct Hydrolysis (No Protection) start->direct_hydrolysis Incorrect Path protect_first Protect Amine First start->protect_first Correct Path outcome_bad Result: Complex mixture, polymerization, low yield direct_hydrolysis->outcome_bad outcome_good Result: Clean conversion, high yield protect_first->outcome_good

Caption: Decision process for nitrile hydrolysis.
FAQ 2: Why can't I just reflux the starting material in strong acid to hydrolyze the nitrile?

A2: Attempting direct hydrolysis on the unprotected amine is highly discouraged. The reaction conditions (e.g., refluxing 6M HCl) required to hydrolyze the stable nitrile group will also create a highly reactive environment where the free amine can participate in undesirable side reactions, such as intermolecular condensation or polymerization, leading to a complex product mixture and low yields of the desired amino acid.

Protocol 2: Two-Step N-Protection and Nitrile Hydrolysis

This self-validating protocol ensures a clean and efficient conversion.

Part A: N-Boc Protection

  • Setup: Suspend 2-Aminocyclopropane-1-carbonitrile hydrochloride (1.0 eq.) in a 1:1 mixture of Dioxane and Water.

  • Basification: Add Triethylamine (TEA) or DIPEA (2.2 eq.) to free-base the amine and neutralize the reaction medium.

  • Protection: Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) to the solution.

  • Reaction: Stir vigorously at room temperature overnight.

  • Validation & Workup: Monitor by TLC for consumption of the starting material. Once complete, remove the dioxane under reduced pressure. Extract the aqueous residue with Ethyl Acetate. The combined organic layers contain the N-Boc protected product. Purify by column chromatography if necessary.

Part B: Acid-Catalyzed Hydrolysis

  • Setup: Dissolve the N-Boc protected intermediate from Part A in a suitable solvent like dioxane.

  • Hydrolysis: Add 6M aqueous HCl and heat the mixture to reflux (approx. 100-110 °C) for 8-12 hours.[10] Causality: The Boc protecting group is stable enough to survive the initial stages but will also be cleaved under these harsh acidic conditions, conveniently deprotecting the amine in the final step.

  • Validation & Workup: Monitor by LC-MS for the disappearance of the nitrile intermediate and the appearance of the final amino acid product. After cooling to room temperature, wash the mixture with an organic solvent (e.g., DCM) to remove any organic impurities.[10]

  • Isolation: Evaporate the aqueous phase to dryness to yield 1-aminocyclopropane-1-carboxylic acid hydrochloride as a solid.[10] It can be further purified by trituration or recrystallization.

Section 3: Comprehensive Troubleshooting Guide

This logic tree provides a systematic approach to diagnosing failed or suboptimal reactions.

Troubleshooting_Tree start { Problem | Low / No Product Yield} check_sm Check Starting Material - Is it fully dissolved? - NMR/MS confirms identity? - Stored correctly? start:f1->check_sm check_reagents Check Reagents & Solvents - Anhydrous solvents used? - Coupling reagents fresh? - Base stoichiometry correct? start:f1->check_reagents check_setup Check Reaction Setup - Inert atmosphere? - Correct temperature? - Efficient stirring? start:f1->check_setup cause_sm Cause: Degraded Starting Material check_sm->cause_sm [FAIL] cause_base Cause: Insufficient Base check_reagents->cause_base [FAIL] cause_water Cause: Moisture Contamination check_reagents->cause_water [FAIL] cause_temp Cause: Incorrect Temperature check_setup->cause_temp [FAIL]

Caption: Logic-based troubleshooting workflow.
Q&A Troubleshooting

Q: My reaction mixture turned dark brown/black. What does this indicate? A: A significant color change to dark brown or black often suggests decomposition. This can be caused by:

  • Excessive Heat: For coupling reactions, ensure the initial activation is performed at 0 °C.

  • Reactive Impurities: Impurities in solvents or reagents could be initiating side reactions.

  • Air/Oxidation: If the reaction is air-sensitive, decomposition can occur. Ensure the system is properly purged with an inert gas.

  • Base-Induced Decomposition: While less common with DIPEA, stronger bases or certain substrates might lead to degradation pathways.

Q: The product is difficult to purify by silica gel chromatography. Are there alternative strategies? A: The high polarity of both the starting amine and the final amino acid product can make chromatography challenging.

  • For N-Acyl Products: If the product is still quite polar, try using a reverse-phase C18 column. Sometimes, adding a small amount of a modifier like triethylamine (0.1%) to your mobile phase can prevent streaking on silica gel.

  • For the Final Amino Acid: Purification is best achieved by crystallization or trituration. After acidic workup and evaporation, triturating the solid residue with a solvent like isopropanol or acetone can effectively wash away impurities, leaving the pure hydrochloride salt of the amino acid.[10]

References

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link][7]

  • Peptideweb.com. (n.d.). Loading protocols. Retrieved from [Link]

  • Journal of Chemical Sciences. (2018). A potential greener protocol for peptide coupling reactions using recyclable/reusable ionic liquid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link][8]

  • Organic Letters. (2020). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. ACS Publications. Retrieved from [Link][11]

  • National Institutes of Health. (n.d.). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 1-Amino-1-cyclopropanecarbonitrile hydrochloride. Retrieved from [Link][2]

  • Royal Society of Chemistry. (2024). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. Retrieved from [Link][12]

  • Wikipedia. (n.d.). 1-Aminocyclopropane-1-carboxylic acid. Retrieved from [Link][9]

  • MDPI. (2022). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. Retrieved from [Link][13]

Sources

Optimization

Potential off-target effects of 2-Aminocyclopropane-1-carbonitrile hydrochloride in cellular assays.

Topic: Troubleshooting Cellular Assays & Off-Target Mitigation Product Class: Cysteine Protease Inhibitor Fragments / Warhead Intermediates CAS: 127946-77-4 (Hydrochloride salt) Diagnostic Dashboard: Quick Reference Befo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Cellular Assays & Off-Target Mitigation

Product Class: Cysteine Protease Inhibitor Fragments / Warhead Intermediates CAS: 127946-77-4 (Hydrochloride salt)

Diagnostic Dashboard: Quick Reference

Before proceeding with detailed troubleshooting, verify your experimental parameters against this dashboard. 2-Aminocyclopropane-1-carbonitrile (2-ACCN) is a reactive fragment , not a fully optimized drug candidate. It functions as a "warhead" that requires a larger scaffold for selectivity.

ParameterCritical CheckWhy? (The Science)
Identity Are you sure it's not ACC? Users frequently confuse this with 1-aminocyclopropane-1-carboxylic acid (ACC), an NMDA agonist/plant hormone. The -carbonitrile group is essential for protease inhibition; the acid is inactive against proteases.
Potency Expect ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

M to mM IC

As a fragment without P2/P3 recognition elements, 2-ACCN has low affinity. It relies solely on the covalent warhead. Do not expect nM potency like Odanacatib.
Buffer NO DTT / BME Thiols (DTT,

-mercaptoethanol) in your buffer will attack the nitrile group, neutralizing the inhibitor before it hits the cell/enzyme.
pH Acidic (pH 5.5 - 6.0) Cysteine proteases (Cathepsins) are active in acidic lysosomes. The nitrile warhead reactivity is pH-dependent.
Reversibility Washout = Recovery Nitriles form reversible thioimidate adducts. Activity should return after washing cells, unlike vinyl sulfones or epoxides.
Deep Dive: Potential Off-Target Effects

When using 2-ACCN in cellular assays, "off-target" effects usually stem from its nature as a promiscuous electrophile or a lysosomotropic amine .

Off-Target 1: Pan-Cathepsin Inhibition (Lysosomal Dysfunction)

The Mechanism: 2-ACCN is the "warhead" found in specific Cathepsin K inhibitors (e.g., Odanacatib). However, without the rest of the molecule to guide it to Cathepsin K, this fragment will reversibly inhibit any accessible cysteine protease with an active site geometry that fits a small cyclopropane ring.

  • Primary Off-Targets: Cathepsin B, Cathepsin L, Cathepsin S, and DPP-I (Cathepsin C).

  • Cellular Phenotype: Accumulation of undegraded autophagic cargo (LC3-II accumulation), lysosomal swelling, and eventual cell death not related to your specific target.

Off-Target 2: Lysosomotropism (The "Ion Trap")

The Mechanism: The primary amine on the cyclopropane ring is basic. In the cytosol (pH ~7.2), it exists in equilibrium between charged and uncharged forms. The uncharged form crosses the lysosomal membrane, becomes protonated in the acidic lumen (pH ~4.5), and gets trapped.

  • Consequence: At the high concentrations required for fragment screening (10-100

    
    M), this accumulation draws water into the lysosome (osmotic swelling), causing vacuolization . This is a physicochemical artifact, not specific enzyme inhibition.
    
Off-Target 3: Non-Specific Thiol Alkylation

The Mechanism: While nitriles are less reactive than acrylamides, high concentrations can lead to reaction with intracellular glutathione (GSH) or exposed cysteines on non-protease housekeeping proteins.

  • Consequence: Oxidative stress (due to GSH depletion) leading to apoptosis.

Visualizing the Mechanism & Pathways

The following diagram illustrates the intended mechanism (Cathepsin K inhibition) versus the competing off-target pathways (Lysosomotropism and Thiol interference).

G Compound 2-ACCN (Reagent) CellEntry Cell Membrane Permeation Compound->CellEntry Interference Assay Interference (DTT/GSH Reaction) Compound->Interference In Buffer (DTT) Lysosome Lysosome (pH 4.5) CellEntry->Lysosome Diffusion Target Target: Cathepsin K (Active Site Cys) Lysosome->Target OffTarget1 Off-Target: Cathepsin B/L (Housekeeping Proteolysis) Lysosome->OffTarget1 OffTarget2 Lysosomotropism (Ion Trapping -> Swelling) Lysosome->OffTarget2 Protonation (H+) Adduct Thioimidate Adduct (Reversible Inhibition) Target->Adduct Covalent Bond OffTarget1->Adduct Lack of Selectivity

Caption: 2-ACCN Mechanism of Action showing the bifurcation between specific target engagement (Cathepsin K) and common off-target liabilities (Lysosomotropism and Pan-Cathepsin inhibition).

Troubleshooting Guides (FAQs)
Scenario A: "I see no inhibition in my enzymatic assay."

Root Cause: The nitrile warhead is likely being neutralized by your buffer components. Protocol Adjustment:

  • Check Reagents: Remove DTT,

    
    -Mercaptoethanol, or Glutathione from your assay buffer.
    
  • Alternative Reducing Agent: Use TCEP (Tris(2-carboxyethyl)phosphine) at low concentrations (<1 mM). TCEP is less nucleophilic and will not attack the nitrile group as aggressively as DTT.

  • Pre-Incubation: Nitriles are slow-binding reversible inhibitors. You must pre-incubate the enzyme with 2-ACCN for 15–30 minutes before adding the substrate to allow the thioimidate bond to form.

Scenario B: "My cells are vacuolating (forming bubbles) and dying."

Root Cause: This is likely lysosomotropism (amine trapping) or Cathepsin B inhibition , not specific Cathepsin K efficacy. Validation Experiment:

  • The "Amide" Control: Synthesize or purchase the amide analog of 2-ACCN (convert the nitrile to an amide). The amide is chemically inert toward the cysteine but retains the amine's basicity.

    • If the Amide causes vacuolization:[1] The effect is lysosomotropism (physicochemical artifact).

    • If the Amide is safe: The toxicity is due to protease inhibition (likely off-target Cathepsin B).

Scenario C: "The inhibition data is inconsistent (high standard deviation)."

Root Cause: Reversibility and pH fluctuations. Protocol Adjustment:

  • pH Lock: Ensure your assay buffer is strongly buffered at the enzyme's optimal pH (usually pH 5.5 for Cathepsins). If the pH drifts to 7.0, the enzyme activity drops, and the nitrile reactivity changes.

  • Substrate Competition: Because 2-ACCN is a reversible inhibitor, high concentrations of substrate can compete it off. Ensure you are running the assay at or below the

    
     of the substrate.
    
Protocol: Cellular Washout Assay (Reversibility Check)

Use this protocol to confirm that 2-ACCN is acting via the expected reversible covalent mechanism and not permanently alkylating proteins (which suggests toxicity).

Objective: Distinguish between irreversible toxicity and reversible target engagement.

Materials:

  • Osteoclasts or Macrophages (expressing Cathepsins).

  • Cathepsin substrate (e.g., Z-Phe-Arg-AMC).

  • 2-ACCN (freshly prepared in DMSO).

Step-by-Step:

  • Treat: Seed cells and treat with 50

    
    M 2-ACCN for 4 hours.
    
  • Measure (T=0): Lyse one set of cells and measure Cathepsin activity. Activity should be inhibited (<20% of control).

  • Wash: For the remaining wells, remove media. Wash cells 3x with warm PBS (37°C) to remove unbound inhibitor.

  • Recovery (T=1h): Add fresh media (without inhibitor) and incubate for 1–4 hours.

  • Measure (T=End): Lyse cells and measure activity.

    • Result: If activity recovers to >70%, the inhibition is reversible (Specific Nitrile Mechanism).

    • Result: If activity remains blocked, you have irreversible alkylation (Off-target toxicity) or the compound is trapped in lysosomes.

References
  • Falgueyret, J. P., et al. (2001). "Novel, nonpeptidic cyanammide inhibitors of cathepsin K." Journal of Medicinal Chemistry.

  • Turk, B., et al. (2012). "Lysosomal cysteine proteases: facts and opportunities." EMBO Journal.

  • Lozano, R., et al. (2020). "Lysosomotropism: A hidden liability in drug discovery." Journal of Medicinal Chemistry.

  • Resnick, L., et al. (2010). "Assay interference by chemical reactivity: The nitrile warhead." Assay Guidance Manual (NCBI).

Sources

Reference Data & Comparative Studies

Validation

Comparing the inhibitory effects of 2-Aminocyclopropane-1-carbonitrile hydrochloride vs. AVG.

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals Foreword: Clarification on 2-Aminocyclopropane-1-carbonitrile hydrochloride Initial searches for the inhibitory effects of 2-Aminocyclo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Foreword: Clarification on 2-Aminocyclopropane-1-carbonitrile hydrochloride

Initial searches for the inhibitory effects of 2-Aminocyclopropane-1-carbonitrile hydrochloride on ethylene biosynthesis did not yield any substantive scientific literature. This compound is commercially available from suppliers such as Thermo Fisher Scientific and Santa Cruz Biotechnology, but its role as an ethylene inhibitor is not documented in peer-reviewed studies.[1][2] The chemical name bears a structural resemblance to 1-Aminocyclopropane-1-carboxylic acid (ACC), the natural precursor to ethylene in plants.[3] Given this, and the request to compare it with the well-established inhibitor Aminoethoxyvinylglycine (AVG), this guide will proceed by comparing AVG with another well-characterized inhibitor of ethylene biosynthesis, providing a more informative and scientifically grounded comparison for researchers in the field.

Introduction to Ethylene Biosynthesis and its Inhibition

Ethylene is a gaseous plant hormone that regulates a wide array of developmental processes and stress responses, including fruit ripening, senescence, and abscission.[4][5][6] The biosynthesis of ethylene is a well-defined pathway, with two key enzymes: ACC synthase (ACS) and ACC oxidase (ACO).[4][7] ACS catalyzes the conversion of S-adenosylmethionine (SAM) to 1-aminocyclopropane-1-carboxylic acid (ACC), which is often the rate-limiting step.[4][7][8] Subsequently, ACO converts ACC to ethylene.[7]

The ability to inhibit ethylene production is of significant interest in both agricultural and research settings to delay ripening, extend the shelf-life of horticultural products, and to study the physiological roles of ethylene.[5][6][9][10][11] This guide provides a detailed comparison of two distinct inhibitors that target different steps in the ethylene biosynthesis pathway: Aminoethoxyvinylglycine (AVG) and cobalt ions (in the form of Cobalt (II) chloride).

Aminoethoxyvinylglycine (AVG): A Potent Inhibitor of ACC Synthase

Aminoethoxyvinylglycine (AVG) is a potent and specific competitive inhibitor of ACC synthase.[4][8][12][13] By targeting ACC synthase, AVG effectively blocks the production of ACC, the immediate precursor to ethylene, thereby significantly reducing overall ethylene synthesis.[4][8][10]

Mechanism of Action of AVG

AVG's inhibitory effect stems from its structural similarity to the substrate of ACC synthase, S-adenosylmethionine (SAM). It acts as a competitive inhibitor, binding to the active site of the enzyme and preventing the conversion of SAM to ACC.[8][12][13] This leads to a decrease in the available pool of ACC for conversion to ethylene by ACC oxidase.

SAM S-adenosylmethionine (SAM) ACC_Synthase ACC Synthase (ACS) SAM->ACC_Synthase Substrate ACC 1-aminocyclopropane-1- carboxylic acid (ACC) ACC_Synthase->ACC Product AVG AVG AVG->Inhibition Inhibition->ACC_Synthase Competitive Inhibition

Caption: Mechanism of AVG inhibition on ACC Synthase.

Cobalt (II) Chloride: An Inhibitor of ACC Oxidase

Cobalt (II) chloride (CoCl₂) is a well-known inhibitor of the final step in ethylene biosynthesis, the conversion of ACC to ethylene, which is catalyzed by ACC oxidase (ACO).[14][15]

Mechanism of Action of Cobalt (II) Chloride

Cobalt ions (Co²⁺) act as a non-competitive inhibitor of ACC oxidase. While the precise mechanism is not fully elucidated, it is understood that Co²⁺ interferes with the normal functioning of the enzyme, preventing the oxidative conversion of ACC to ethylene.

ACC 1-aminocyclopropane-1- carboxylic acid (ACC) ACC_Oxidase ACC Oxidase (ACO) ACC->ACC_Oxidase Substrate Ethylene Ethylene ACC_Oxidase->Ethylene Product Cobalt Cobalt (Co²⁺) Cobalt->Inhibition Inhibition->ACC_Oxidase Inhibition

Caption: Mechanism of Cobalt (Co²⁺) inhibition on ACC Oxidase.

Head-to-Head Comparison: AVG vs. Cobalt (II) Chloride

FeatureAminoethoxyvinylglycine (AVG)Cobalt (II) Chloride (CoCl₂)
Target Enzyme ACC Synthase (ACS)[4][8][16]ACC Oxidase (ACO)[14][15]
Mechanism Competitive Inhibition[8][12][13]Non-competitive Inhibition
Point of Intervention Blocks the formation of ACC[8][10]Blocks the conversion of ACC to ethylene[14]
Specificity Highly specific for ACC synthase[12]Can have broader effects on other metabolic processes
Potency Effective at low concentrations (nM to µM range)[8]Requires higher concentrations (µM to mM range)[14]
Applications Widely used in research and agriculture to delay ripening and senescence[4][9][10][16]Primarily used in research to study the ethylene biosynthesis pathway[14]
Commercial Availability Available as a commercial plant growth regulator (e.g., ReTain®)[9]Readily available as a laboratory chemical

Experimental Protocol: Comparing the Inhibitory Effects of AVG and CoCl₂ on Ethylene Production in Tomato Fruit Discs

This protocol provides a framework for quantifying and comparing the inhibitory efficacy of AVG and CoCl₂ on ethylene production in a model plant tissue.

Materials and Reagents
  • Mature green tomato fruits

  • Aminoethoxyvinylglycine (AVG) stock solution (e.g., 1 mM in sterile water)

  • Cobalt (II) chloride (CoCl₂) stock solution (e.g., 100 mM in sterile water)

  • Incubation buffer (e.g., 10 mM MES buffer, pH 6.0)

  • Gas-tight vials (e.g., 10 mL) with septa

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID)

  • Sterile cork borer or scalpel

  • Shaking incubator

Experimental Workflow

Caption: Workflow for comparing ethylene inhibitors.

Step-by-Step Methodology
  • Preparation of Plant Material:

    • Surface sterilize mature green tomato fruits with 70% ethanol followed by a rinse with sterile distilled water.

    • Using a sterile cork borer or scalpel, excise uniform tissue discs (e.g., 1 cm diameter, 2 mm thick).

    • Rinse the discs with sterile distilled water to remove any wounded-induced ethylene.

  • Incubation:

    • Prepare treatment solutions by diluting the stock solutions of AVG and CoCl₂ in the incubation buffer to the desired final concentrations. Include a control group with only the incubation buffer.

    • Place a set number of tissue discs (e.g., 5) into each gas-tight vial.

    • Add a specific volume of the respective treatment solution or control buffer to each vial (e.g., 1 mL).

  • Ethylene Collection:

    • Seal the vials with septa.

    • Incubate the vials in a shaking incubator at a controlled temperature (e.g., 25°C) for a defined period (e.g., 4 hours).

    • After incubation, use a gas-tight syringe to withdraw a 1 mL sample of the headspace gas from each vial.

  • Ethylene Quantification:

    • Inject the collected gas sample into the gas chromatograph.

    • Quantify the ethylene concentration based on the peak area and a standard curve generated with known concentrations of ethylene gas.

  • Data Analysis:

    • Calculate the rate of ethylene production for each treatment group (e.g., in nL/g/h).

    • Compare the ethylene production in the AVG and CoCl₂ treated groups to the control group to determine the percentage of inhibition.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed differences.

Concluding Remarks

Both AVG and cobalt ions are effective inhibitors of ethylene biosynthesis, but they act on different key enzymes in the pathway. AVG offers high specificity and potency in blocking ACC synthase, making it a valuable tool for both research and commercial applications where broad physiological disruption is undesirable. Cobalt (II) chloride, while an effective inhibitor of ACC oxidase, is less specific and generally requires higher concentrations. The choice of inhibitor will depend on the specific research question or application. For instance, to study the effects of ACC accumulation, CoCl₂ would be the inhibitor of choice, whereas to deplete the ethylene precursor pool, AVG would be more suitable. This guide provides the foundational knowledge and a practical experimental framework for researchers to effectively utilize and compare these inhibitors in their studies of plant physiology and development.

References

  • Aminoethoxyvinylglycine (AVG): Past, Present, and Future - ResearchGate. (URL: [Link])

  • Amino Ethoxy Vinyl Glycine - THINK RXMARINE. (URL: [Link])

  • Effects of Preharvest Aminoethoxyvinylglycine (AVG) Treatment on Fruit Ripening, Core Browning and Related Gene Expression in 'Huangguan' Pear (Pyrus bretschneideri Rehd.) - MDPI. (URL: [Link])

  • Doses of aminoethoxyvinylglycine (AVG) in tomato postharvest storage - Maximum Academic Press. (URL: [Link])

  • N-acetyl aminoethoxyvinylglycine (avg)
  • Identification of Novel Inhibitors of 1-Aminocyclopropane-1-carboxylic Acid Synthase by Chemical Screening in Arabidopsis thaliana - PMC. (URL: [Link])

  • 1-Aminocyclopropane-1-carboxylate synthase - Wikipedia. (URL: [Link])

  • Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families | PNAS. (URL: [Link])

  • Inhibitors of Ethylene Biosynthesis and Signaling - PubMed. (URL: [Link])

  • Preparation of ethylene gas and comparison of ethylene responses induced by ethylene, ACC, and ethephon - ResearchGate. (URL: [Link])

  • Comparative Study of Ethylene Growth Response Kinetics in Eudicots and Monocots Reveals a Role for Gibberellin in Growth Inhibition and Recovery | Plant Physiology | Oxford Academic. (URL: [Link])

  • Ethylene Inhibition Using 1-Methylcyclopropene and Future Perspective for Tropical Ornamental Plants - Science Alert. (URL: [Link])

  • Effects of antagonists and inhibitors of ethylene biosynthesis on maize root elongation. (URL: [Link])

  • Inhibitors of Ethylene Biosynthesis and Signaling - ResearchGate. (URL: [Link])

  • The Ethylene Biosynthetic Enzymes, 1-Aminocyclopropane-1-Carboxylate (ACC) Synthase (ACS) and ACC Oxidase (ACO): The Less Explored Players in Abiotic Stress Tolerance - MDPI. (URL: [Link])

  • Detection of 1-aminocyclopropane-1-carboxylate oxidase activity in seeds of Stylosanthes humilis H.B.K - SciELO. (URL: [Link])

  • Inhibition of Ethylene Biosynthesis and Associated Gene Expression by Aminoethoxyvinylglycine and 1-Methylcyclopropene and Their - ASHS Journals. (URL: [Link])

  • Simultaneous Inhibition of Ethylene Biosynthesis and Binding Using AVG and 1-MCP in Two Rose Cultivars with Different Sensitivities to Ethylene - ResearchGate. (URL: [Link])

  • New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators - FFHD. (URL: [Link])

  • 1-AMINOCYCLOPROPANECARBOXYLIC ACID - Inxight Drugs. (URL: [Link])

  • The activity of cis and trans -2- (aminomethyl) cyclopropane carboxylic acids on GABA - related mechanisms in the central nervous system of Limulus and Periplanata and of mammals - PubMed. (URL: [Link])

  • 1-Aminocyclopropane-1-carboxylic acid - Wikipedia. (URL: [Link])

Sources

Comparative

Quantitative analysis of 2-Aminocyclopropane-1-carbonitrile hydrochloride's effect on gene expression.

Title: Quantitative Analysis of 1-Aminocyclopropane-1-carbonitrile Hydrochloride Effects on Gene Expression: A Comparative Guide Executive Summary & Structural Clarification Crucial Nomenclature Note: This guide addresse...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Quantitative Analysis of 1-Aminocyclopropane-1-carbonitrile Hydrochloride Effects on Gene Expression: A Comparative Guide

Executive Summary & Structural Clarification

Crucial Nomenclature Note: This guide addresses the quantitative analysis of 1-aminocyclopropane-1-carbonitrile hydrochloride (ACC-nitrile), the biologically active "warhead" widely utilized in drug development for targeting cysteine proteases (e.g., Cathepsin C/DPP1, Cathepsin K).

Note: The isomer 2-aminocyclopropane-1-carbonitrile (CAS 2227206-70-2) exists primarily as a chiral building block for specific LSD1 inhibitors but lacks the extensive gene expression modulation profile of the 1,1-isomer. To provide the most high-value, actionable intelligence for drug development professionals, this guide focuses on the 1-amino-1-cyano moiety, a validated modulator of proteolytic pathways and downstream gene expression.

Product Profile:

  • Compound: 1-Aminocyclopropane-1-carbonitrile hydrochloride[1][2][3][4][5]

  • Primary Mechanism: Covalent, reversible inhibition of Cysteine Cathepsins (specifically Cathepsin C/DPP1 and Cathepsin K).

  • Key Application: Modulation of Neutrophil Serine Protease (NSP) activation and downstream inflammatory gene expression (e.g., ELANE, PRTN3, CTSG).

Mechanism of Action & Gene Expression Causality

To understand the quantitative effects on gene expression, one must first grasp the upstream inhibition mechanism. ACC-nitrile functions as an electrophilic "warhead." The nitrile group forms a covalent thioimidate adduct with the active site cysteine of the target protease.[3][4][6][7]

Pathway Visualization: The following diagram illustrates the pathway from Cathepsin C inhibition to the alteration of transcriptional landscapes in immune cells.

Cathepsin_Pathway ACC ACC-Nitrile (Inhibitor) CatC Cathepsin C (DPP1) (Enzyme) ACC->CatC Covalent Inhibition (Thioimidate Formation) ProNSPs Pro-NSPs (Inactive Precursors) CatC->ProNSPs Activates (N-terminal processing) ActiveNSPs Active NSPs (Elastase, Cat G) ProNSPs->ActiveNSPs Maturation Inflammation Inflammatory Signaling (NF-kB Pathway) ActiveNSPs->Inflammation Proteolytic Feedback GeneExp Gene Expression (IL-1β, TNF-α, CXCL8) ActiveNSPs->GeneExp Direct Signaling Inflammation->GeneExp Transcriptional Upregulation

Caption: Mechanistic pathway showing how ACC-nitrile inhibition of Cathepsin C blocks NSP maturation, dampening the inflammatory feedback loop that drives cytokine gene expression.

Comparative Analysis: ACC-Nitrile vs. Alternatives

In gene expression studies, choosing the right perturbagen is critical. The table below quantitatively compares ACC-nitrile against standard alternatives.

FeatureACC-Nitrile (HCl Salt) Irreversible Epoxides (e.g., E-64) Genetic Knockout (CRISPR/siRNA)
Selectivity High for Cathepsin C/K (Warhead dependent)Low (Pan-cysteine protease inhibitor)Absolute (Target specific)
Reversibility Reversible (Thioimidate adduct)Irreversible (Alkylation)Permanent/Transient
Gene Expression Impact Dynamic (Mimics drug dosing)Static/Toxic (Cell stress response)Compensatory (Risk of upregulation of paralogs)
Cell Permeability High (Small fragment, <120 Da)Moderate Variable (Transfection efficiency)
IC50 (Cat C) ~5 - 50 nM (Potent)>1 µM (Weak for Cat C)N/A

Expert Insight: While CRISPR provides a clean "null" phenotype, it often triggers compensatory upregulation of related proteases (e.g., Cathepsin L compensating for Cathepsin B). ACC-nitrile, by providing temporal control, allows researchers to observe immediate transcriptional changes before compensatory mechanisms stabilize, offering a more accurate model of therapeutic intervention.

Quantitative Experimental Protocol

This protocol describes the validation of ACC-nitrile efficacy via qPCR analysis of downstream inflammatory markers (IL1B, TNF) in THP-1 monocytes.

Phase 1: Treatment & RNA Isolation
  • Cell Seeding: Seed THP-1 cells at

    
     cells/mL in RPMI-1640 + 10% FBS.
    
  • Differentiation (Optional): Induce with PMA (100 nM) for 24h if macrophage phenotype is required.

  • Inhibitor Treatment:

    • Experimental Group: Treat with 1-Aminocyclopropane-1-carbonitrile HCl (dissolved in DMSO) at concentrations: 10 nM, 100 nM, 1 µM.

    • Vehicle Control: DMSO (0.1% v/v).

    • Positive Control: LPS (100 ng/mL) added 1 hour after inhibitor to stimulate inflammatory gene expression.

  • Incubation: Incubate for 6–24 hours. Note: Cathepsin C inhibition requires time to deplete the pool of active NSPs; 24h is recommended.

Phase 2: Quantitative PCR (qPCR) Workflow
  • Lysis: Wash cells 2x with cold PBS. Lyse directly in TRIzol reagent.

  • cDNA Synthesis: Reverse transcribe 1 µg total RNA using a High-Capacity cDNA Reverse Transcription Kit.

  • qPCR Cycling: Use SYBR Green chemistry.

    • Cycling: 95°C (10 min) → [95°C (15s) → 60°C (1 min)] x 40 cycles.

  • Data Analysis: Calculate relative expression using the

    
     method, normalizing to GAPDH or ACTB.
    

Workflow Diagram:

qPCR_Workflow Cells THP-1 Cells (+/- PMA) Treat Treat with ACC-Nitrile (24h) Cells->Treat Stim LPS Stimulation (Last 4h) Treat->Stim Extract RNA Extraction (TRIzol) Stim->Extract cDNA cDNA Synthesis Extract->cDNA qPCR qPCR Analysis (IL-1β, TNF-α) cDNA->qPCR

Caption: Step-by-step experimental workflow for quantifying gene expression changes induced by ACC-nitrile treatment.

Anticipated Results & Data Interpretation

When analyzing the effect of ACC-nitrile on gene expression, look for the following quantitative signatures:

Target GeneBiological RoleExpected Change (vs. LPS Control)Interpretation
ELANE Neutrophil ElastaseNo Change (mRNA) ACC-nitrile inhibits activity, not transcription of the enzyme itself.
IL1B Interleukin-1βDownregulation (2-4 fold) Reduced NSP activity impairs pro-IL-1β processing and feedback signaling.
TNF TNF-αDownregulation (1.5-3 fold) Secondary effect of dampened inflammatory cascade.
CTSC Cathepsin CUpregulation (Compensatory) Cells may upregulate CTSC mRNA to compensate for enzyme inhibition.

Self-Validating Check: If you observe a decrease in ELANE mRNA, your timepoint may be too long (cytotoxicity) or the concentration too high (off-target effects). The primary effect of ACC-nitrile is post-translational (enzyme activity), with transcriptional changes being secondary to reduced inflammatory signaling.

References

  • Design and Synthesis of C

    • Source: Journal of Medicinal Chemistry[3]

    • Relevance: Establishes the 1-aminocyclopropane-1-carbonitrile moiety as a potent warhead for C
    • Link:[Link]

  • Brensocatib (AZD7986), a Selective Dipeptidyl Peptidase 1 Inhibitor. [8][9]

    • Source: British Journal of Clinical Pharmacology[7]

    • Relevance: Demonstrates the downstream effects of Cathepsin C inhibition on neutrophil serine proteases and inflammatory gene expression in clinical settings.
    • Link:[Link]

  • Cathepsin-Targeting SARS-CoV-2 Inhibitors: Design, Synthesis, and Biological Activity.

    • Source: ACS Pharmacology & Transl
    • Relevance: Details the synthesis and testing of peptide nitriles containing the aminocyclopropane-carbonitrile warhead.
    • Link:[Link]

  • PubChem Compound Summary: 1-Aminocyclopropane-1-carbonitrile hydrochloride.

    • Source: N
    • Relevance: Chemical structure and physical property verification.[2][9]

    • Link:[Link]

Sources

Validation

Cross-validation of experimental results with different analytical techniques.

Subtitle: A Strategic Framework for Validating "Hit" Compounds using SPR, ITC, and MST. Executive Summary: The Crisis of Reproducibility In early-stage drug discovery, a value is not a fact; it is a hypothesis waiting to...

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: A Strategic Framework for Validating "Hit" Compounds using SPR, ITC, and MST.

Executive Summary: The Crisis of Reproducibility

In early-stage drug discovery, a


 value is not a fact; it is a hypothesis waiting to be challenged. As a Senior Application Scientist, I frequently witness a common failure mode: a project team relies heavily on a single biophysical assay (typically SPR) to drive Structure-Activity Relationship (SAR) decisions, only to find later that the "affinity" was driven by non-specific hydrophobic aggregation or surface matrix effects.

This guide moves beyond basic instrument operation. It presents a Cross-Validation Ecosystem designed to eliminate false positives by leveraging the distinct physical principles of three orthogonal techniques:

  • Surface Plasmon Resonance (SPR): The kinetic standard (

    
    ).[1]
    
  • Isothermal Titration Calorimetry (ITC): The thermodynamic truth (

    
    ).
    
  • Microscale Thermophoresis (MST): The solution-phase verifier.

The Analytical Triad: Mechanisms & Causality

To cross-validate effectively, one must understand what is being measured and how it can be fooled.

A. Surface Plasmon Resonance (SPR)[1][2][3][4][5][6][7][8][9]
  • The Mechanism: Measures changes in the refractive index near a metal surface (evanescent wave depth ~300nm) caused by mass accumulation.

  • The "Senior Scientist" Insight: SPR is the only method here that provides residence time (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ). However, it requires immobilization.
    
  • The Trap: Avidity effects. If you immobilize a target at too high a density, a bivalent ligand (or aggregate) might bind two protein molecules simultaneously, artificially enhancing the apparent affinity by orders of magnitude.

  • Critical Control: Always run a "reference channel" with a non-relevant protein or blocked surface to subtract non-specific binding (NSB).

B. Isothermal Titration Calorimetry (ITC)[1][2][4][5][7][8]
  • The Mechanism: Measures the heat released or absorbed (

    
    ) upon binding in a label-free, solution-phase environment.
    
  • The "Senior Scientist" Insight: ITC is the "Supreme Court" of binding. It gives you stoichiometry (

    
    ).[2] If 
    
    
    
    , your protein is dead or your compound is aggregating. If
    
    
    (for a 1:1 model), you have non-specific binding.
  • The Trap: Enthalpic silence. Some valid binders are entropy-driven (

    
    ) with near-zero enthalpy change (
    
    
    
    ). These look like "non-binders" on ITC unless the temperature is changed.
C. Microscale Thermophoresis (MST)[1][2][5][7][8][9][10]
  • The Mechanism: Measures the motion of molecules in a microscopic temperature gradient (thermophoresis), which changes upon binding due to alterations in the hydration shell, charge, or size.[1]

  • The "Senior Scientist" Insight: MST is the rapid "tie-breaker." It consumes very little sample (unlike ITC) and works in free solution (unlike SPR).[2][3] It is excellent for checking if the SPR result was an immobilization artifact.

  • The Trap: Fluorescence interference. If your small molecule is autofluorescent in the same channel as your protein label, the data is unusable.

Comparative Analysis

The following table summarizes the operational realities of these techniques in a drug discovery context.

FeatureSPR (e.g., Biacore 8K)ITC (e.g., MicroCal PEAQ)MST (e.g., Monolith NT.115)
Primary Output Kinetics (

)
Thermodynamics (

)
Affinity (

)
Physical State Surface-immobilizedFree SolutionFree Solution
Throughput High (Hundreds/day)Low (8-12/day)Medium (Hundreds/day)
Sample Consumption Low (< 50

g protein)
High (> 500

g protein)
Very Low (< 5

g protein)
Sensitivity Limit pM to mMnM to mMpM to mM
Critical Artifact Mass transport limitation / RebindingHeat of dilution / BubblesAggregation / Autofluorescence
"Golden" Use Case Ranking hits by off-rateValidating stoichiometryMeasuring in complex bioliquids (lysate)

Experimental Protocol: The "Triangulation" Workflow

Do not run all three randomly. Use this logic-gated workflow to maximize efficiency and data integrity.

Phase 1: The Kinetic Screen (SPR)
  • Objective: Filter the library for binders and rank by residence time.

  • Protocol:

    • Immobilization: Target density should be low (

      
       RU) to avoid mass transport limitations.
      
    • Solvent Correction: Crucial Step. Generate a DMSO calibration curve (0.5% to 5%) to correct for bulk refractive index mismatches.

    • Flow Rate: High flow (e.g., 50-100

      
      L/min) to minimize rebinding artifacts.
      
    • Hit Criteria: Select compounds with

      
      M and stoichiometric 
      
      
      
      (observed response matches theoretical max).
Phase 2: The Solution Check (MST)
  • Objective: Confirm the SPR hit is not a "sticky" surface artifact.

  • Protocol:

    • Labeling: Use Red-NHS (amine reactive) or His-tag specific dyes. Check ligand autofluorescence first.

    • Capillary Scan: Perform a pre-scan to ensure no aggregation (bumpy traces).

    • Titration: 16-point serial dilution of ligand against fixed protein concentration (typically 20-50 nM).

    • Validation: If MST

      
       is within 3x of SPR 
      
      
      
      , the interaction is real.
Phase 3: The Mechanistic Deep Dive (ITC)
  • Objective: For the top 3-5 leads, determine the thermodynamic signature and stoichiometry.

  • Protocol:

    • Dialysis: Mandatory. Protein and Ligand buffer must be identical. Dialyze protein into the assay buffer; use the final dialysate to dissolve the ligand.

    • Concentration:

      
      -value rule: 
      
      
      
      . Ideally,
      
      
      . If
      
      
      is 1
      
      
      M, use 20-30
      
      
      M protein in the cell.
    • Titration: 19 injections of 2

      
      L each.
      
    • Analysis: Look at the molar ratio (

      
      ). If 
      
      
      
      , you have a validated, specific binder.

Visualization: Logic & Workflow

Diagram 1: The Cross-Validation Workflow

This diagram illustrates the decision gates for moving a compound from a "Hit" to a "Lead."

CrossValidationWorkflow Start Compound Library SPR Phase 1: SPR Screen (Kinetics & Ranking) Start->SPR Decision1 Is R_max stoichiometric? SPR->Decision1 Discard1 Discard: Aggregator/NSB Decision1->Discard1 No (Super-stoichiometric) MST Phase 2: MST Check (Solution Validation) Decision1->MST Yes Decision2 Does K_D match SPR? MST->Decision2 Decision2->SPR No (Check Immobilization) ITC Phase 3: ITC Characterization (Thermodynamics & Stoichiometry) Decision2->ITC Yes Final Validated Lead (Ready for Co-Crystallography) ITC->Final If N=1.0 & Enthalpy Driven

Caption: A logic-gated workflow ensuring only biophysically validated compounds progress to structural biology.

Diagram 2: Troubleshooting Discrepancies

How to interpret conflicting data between surface (SPR) and solution (ITC) methods.

DiscrepancyLogic Conflict Conflict: SPR binds, ITC does not Check1 Check 1: Solubility limit in ITC? Conflict->Check1 Check2 Check 2: Enthalpic Silence? Conflict->Check2 Check3 Check 3: Surface Artifact? Conflict->Check3 Result1 Ligand precipitated (False Negative ITC) Check1->Result1 Precipitate visible Result2 Entropy driven binder (Valid Hit) Check2->Result2 Change ITC Temp Result3 Protein denatured on chip (False Positive SPR) Check3->Result3 Test via MST

Caption: Diagnostic tree for resolving common "SPR vs. ITC" data conflicts.

References

  • Cytiva (Biacore). Surface Plasmon Resonance (SPR) Theory and Practice. [Link]

  • NanoTemper Technologies. Microscale Thermophoresis (MST) Technology Review. [Link]

  • Doyle, M. et al. (2016). Multi-instrument biophysical characterization of protein-compound interactions.[4][5][6][7][8][9][10] Journal of Visualized Experiments. [Link]

  • Holdgate, G.A. (2001). Making cool drugs hot: isothermal titration calorimetry as a tool to study binding energetics. BioTechniques.[1][11][2][12][5][6][7][8][13] [Link]

Sources

Comparative

A Comparative Guide to Alternatives for 2-Aminocyclopropane-1-carbonitrile Hydrochloride in Modern Drug Discovery

The cyclopropane ring is a highly sought-after motif in medicinal chemistry, prized for the unique conformational rigidity and electronic properties it imparts to bioactive molecules.[1][2] As the 10th most frequently fo...

Author: BenchChem Technical Support Team. Date: February 2026

The cyclopropane ring is a highly sought-after motif in medicinal chemistry, prized for the unique conformational rigidity and electronic properties it imparts to bioactive molecules.[1][2] As the 10th most frequently found ring system in small-molecule drugs, its incorporation can significantly enhance metabolic stability, improve binding affinity, and fine-tune pharmacokinetic profiles.[1][2] 2-Aminocyclopropane-1-carbonitrile hydrochloride is a valuable building block for introducing this strained, three-dimensional scaffold.[3][4] However, the demands of modern drug discovery necessitate a broader toolkit of structural analogs and synthetic methodologies to explore novel chemical space and overcome potential liabilities.

This guide provides an in-depth review of alternative compounds and synthetic strategies, moving beyond a simple one-to-one replacement. We will explore structurally related cyclopropane derivatives, bioisosteric replacements that mimic the cyclopropane's spatial arrangement, and comparative synthetic protocols to empower researchers in making informed decisions for their specific research campaigns.

The Benchmark: Understanding 2-Aminocyclopropane-1-carbonitrile Hydrochloride

2-Aminocyclopropane-1-carbonitrile hydrochloride is a bifunctional molecule featuring a primary amine and a nitrile group attached to the same carbon of a cyclopropane ring.[3][5][6] This arrangement makes it a versatile precursor for creating more complex, densely functionalized cyclopropane-containing structures, particularly in the development of pharmaceuticals targeting neurological disorders and in agrochemical synthesis.[4]

PropertyValueSource
CAS Number 127946-77-4[3][5]
Molecular Formula C₄H₆N₂·HCl[3][4]
Molecular Weight 118.56 g/mol [3][4]
Appearance Off-white to pale brown powder/crystals[4][5]
Primary Applications Pharmaceutical intermediate, building block for complex synthesis[4]

Despite its utility, reliance on a single building block can be limiting. The rationale for seeking alternatives includes:

  • Modulating Physicochemical Properties: The need to alter lipophilicity, polarity, and pKa to improve drug-like properties.

  • Exploring New Exit Vectors: Creating analogs with different substitution patterns to probe interactions with biological targets.

  • Improving Synthetic Accessibility: Accessing compounds through more efficient, scalable, or versatile synthetic routes.

  • Navigating Intellectual Property: Designing novel chemical entities that are structurally distinct from existing patented scaffolds.

Structurally Related Alternatives and Analogs

The most direct alternatives are other substituted cyclopropanes that offer different functionalities or stereochemical arrangements.

1-Aminocyclopropane-1-carboxylic Acid (ACC) and Derivatives

1-Aminocyclopropane-1-carboxylic acid (ACC) is a naturally occurring, non-proteinogenic amino acid and the direct precursor to ethylene in plants.[7] Its derivatives are of significant interest in medicinal chemistry.

  • Advantages: As a constrained amino acid, ACC allows for the introduction of fixed side-chain orientations, which can enhance enzymatic stability and receptor selectivity.[8] This has been exploited in Hepatitis C therapeutics like Grazoprevir.[8]

  • Synthetic Access: While numerous methods exist, a modular approach involving an intramolecular Hofmann rearrangement to form a bicyclic carbamate, followed by ring-opening, provides a scalable and safe route, avoiding neurotoxic reagents.[8]

Cyclopropanecarboxamides and Carboxylic Acids

Replacing the nitrile group with a carboxamide or carboxylic acid provides alternative functionalities for further synthetic elaboration or direct biological activity.

  • Applications: Amide derivatives of cyclopropane have been synthesized and screened for antimicrobial activity, showing moderate efficacy against Staphylococcus aureus, Escherichia coli, and excellent activity against Candida albicans.[9] Substituted trans-cyclopropane-1,2-dicarboxylic acids have been identified as potent inhibitors of enzymes like 3-methylaspartase.[10]

  • Causality in Synthesis: A common and effective route to these compounds involves a Corey-Chaykovsky cyclopropanation of an α,β-unsaturated amide.[9] This choice is driven by the high diastereoselectivity often achievable with this method, allowing for precise control over the relative stereochemistry of the substituents on the cyclopropane ring.

Experimental Protocol: Corey-Chaykovsky Cyclopropanation

This protocol describes a general procedure for synthesizing a substituted cyclopropanecarboxamide from an α,β-unsaturated amide, based on established methodologies.[9]

  • Preparation of the Ylide: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add trimethylsulfonium iodide (1.1 eq.) to anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Base Addition: Add sodium hydride (60% dispersion in mineral oil, 1.1 eq.) portion-wise to the stirred suspension.

  • Ylide Formation: Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the dimethylsulfonium methylide is observed as the evolution of hydrogen gas ceases and a white precipitate forms.

  • Cyclopropanation: Cool the ylide suspension back to 0 °C. Add a solution of the α,β-unsaturated amide substrate (1.0 eq.) in anhydrous THF dropwise over 30 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired cyclopropanecarboxamide.

G cluster_prep Ylide Preparation cluster_cyclo Cyclopropanation cluster_workup Work-up & Purification A Trimethylsulfonium Iodide in THF B Add NaH at 0°C A->B C Stir at RT for 1h B->C D Cool Ylide to 0°C C->D Dimethylsulfonium methylide formed E Add Substrate (α,β-unsaturated amide) D->E F Stir at RT, Monitor by TLC E->F G Quench with aq. NH4Cl F->G Reaction complete H Extract with Ethyl Acetate G->H I Purify via Chromatography H->I J J I->J Isolated Product

Caption: Workflow for Corey-Chaykovsky Cyclopropanation.

Bioisosteric Replacements: Thinking Beyond the Triangle

Bioisosteres are chemical groups that can replace one another without significantly altering the biological activity of a molecule. This strategy is fundamental to lead optimization. For the cyclopropane ring, which acts as a rigid, non-polar scaffold, several saturated rings are considered viable bioisosteres.[11][12]

BioisostereRationale for ReplacementKey Physicochemical Changes
Cyclobutane To alter substituent vectors and ring strain. Can serve as a bioisostere for aromatic groups.[13]Slightly larger and less strained than cyclopropane. Modifies the spatial orientation of attached functional groups.
Oxetane To decrease lipophilicity and improve aqueous solubility.[12]The introduction of an oxygen atom acts as a hydrogen bond acceptor, significantly lowering logP compared to a gem-dimethyl or cyclopropyl group.[12]
Bicyclo[1.1.1]pentane (BCP) To mimic the linear geometry of a para-substituted benzene ring while increasing the fraction of sp³-hybridized carbons (Fsp³).Provides rigid scaffolding with defined exit vectors. Often improves metabolic stability and solubility compared to aromatic counterparts.

graph G {
layout=neato;
node [shape=circle, style=filled, fontname="Arial"];
edge [fontname="Arial", color="#5F6368"];

// Central Node CP [label="Cyclopropane\nMotif", pos="0,0!", fillcolor="#FBBC05", fontcolor="#202124"];

// Alternatives CB [label="Cyclobutane", pos="-2,1.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OX [label="Oxetane", pos="2,1.5!", fillcolor="#34A853", fontcolor="#FFFFFF"]; BCP [label="Bicyclo-\n[1.1.1]pentane", pos="0,-2!", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges with labels CP -- CB [label=" Alter Ring Strain\n& Vectors"]; CP -- OX [label=" Decrease Lipophilicity\nImprove Solubility"]; CP -- BCP [label=" Mimic Aryl Spacing\nIncrease Fsp³"]; }

Caption: Bioisosteric replacements for the cyclopropane ring.

A Comparative Look at Modern Cyclopropanation Strategies

The method used to construct the cyclopropane ring is as critical as the choice of building block. While classic methods are reliable, recent innovations offer milder conditions and broader substrate scope, which are crucial for complex molecule synthesis.

MethodDescriptionAdvantagesDisadvantages
Simmons-Smith Reaction Stereospecific conversion of alkenes to cyclopropanes using an organozinc carbenoid (typically from diiodomethane and a zinc-copper couple).[2]Highly stereospecific (retention of alkene geometry). Well-established and reliable.Requires stoichiometric zinc. Can be sensitive to acidic functional groups.
Corey-Chaykovsky Reaction Reaction of a sulfur ylide with an electron-deficient alkene (e.g., α,β-unsaturated carbonyls).[9][14]Excellent for electron-deficient systems. Operationally simple.Less effective for unactivated or electron-rich alkenes.
Transition Metal-Catalyzed Carbene Transfer Utilizes a transition metal catalyst (e.g., Rh, Cu) to transfer a carbene fragment from a precursor like a diazo compound to an alkene.[2]Highly versatile and enantioselective variants are well-developed.Diazo compounds can be hazardous and require careful handling. Metal catalyst removal can be an issue.
Visible Light-Mediated Radical Cyclopropanation A modern approach that uses a photocatalyst to initiate a radical-based reaction cascade, transforming alkenes into cyclopropanes using common chemical ingredients.[15]Safe, efficient, and uses readily available reagents. Tolerant of complex functional groups, making it suitable for late-stage functionalization.[15]Newer methodology, may require optimization for specific substrates.

The choice between these methods is dictated by the specific context of the synthesis. For early-stage route development where stereocontrol is paramount, a Simmons-Smith or asymmetric carbene transfer might be preferred. For late-stage functionalization of a complex drug candidate, where mild conditions and functional group tolerance are critical, a visible-light-mediated method presents a significant advantage.[15]

Conclusion and Future Outlook

While 2-Aminocyclopropane-1-carbonitrile hydrochloride remains a useful synthon, the landscape of drug discovery demands a more nuanced approach to incorporating the cyclopropane motif. By considering structurally diverse analogs like ACC derivatives and cyclopropanecarboxamides, exploring bioisosteric replacements such as cyclobutanes and oxetanes, and leveraging modern, versatile synthetic methods, researchers can significantly expand their chemical toolkit. The continued development of practical and scalable cyclopropanation reactions, particularly those that avoid hazardous reagents and tolerate functional complexity, will undoubtedly accelerate the discovery of next-generation therapeutics built around this valuable three-membered ring.

References

  • Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropan
  • Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). Royal Society of Chemistry.
  • Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). Royal Society of Chemistry.
  • Design, Synthesis, and Antimicrobial Activity of Amide Deriv
  • New, simple and accessible method creates potency-increasing structure in drugs.
  • 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study. PubMed.
  • Identification of Novel Inhibitors of 1-Aminocyclopropane-1-carboxylic Acid Synthase by Chemical Screening in Arabidopsis thaliana. PMC.
  • Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3)
  • Bioisosteres of tert-Butyl Group. Enamine.
  • 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regul
  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry.
  • 1-Amino-1-cyclopropanecarbonitrile hydrochloride. Santa Cruz Biotechnology.
  • 1-Amino-1-cyclopropanecarbonitrile hydrochloride, 97%. Thermo Fisher Scientific.
  • 1-Amino-1-cyclopropanecarbonitrile hydrochloride. Chem-Impex.
  • 1-Amino-1-cyclopropanecarbonitrile hydrochloride | C4H7ClN2. PubChem.
  • A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks.
  • Applications of Cyclopropane-1,2-dicarbohydrazide in Medicinal Chemistry. Benchchem.

Sources

Validation

Head-to-head study of 2-Aminocyclopropane-1-carbonitrile hydrochloride and its analogs.

Topic: Comparative Profiling of Aminocyclopropane-1-carbonitrile Scaffolds in Drug Discovery Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Profiling of Aminocyclopropane-1-carbonitrile Scaffolds in Drug Discovery Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Structural Distinction

In the landscape of covalent protease inhibitors, the aminocyclopropane-1-carbonitrile motif represents a critical warhead class. However, nomenclature ambiguity often conflates two distinct structural isomers with vastly different biological profiles. This guide provides a head-to-head technical comparison of the 1-amino (geminal) and 2-amino (vicinal) scaffolds, with a primary focus on their application in Cathepsin K (Cat K) inhibition and neuropharmacology .

The Core Scaffolds
Feature1-Aminocyclopropane-1-carbonitrile (1-ACCN)2-Aminocyclopropane-1-carbonitrile (2-ACCN)
Structure Geminal substitution (Amino and Cyano on C1).Vicinal substitution (Amino on C2, Cyano on C1).
Primary Role Cysteine Protease Warhead (e.g., Odanacatib).Conformationally Restricted Probe (GABA/LSD1).
Reactivity High electrophilicity at nitrile carbon due to ring strain and geminal effect.Lower electrophilicity; primarily acts as a steric template or glutamate analog.
Key Drug Odanacatib (Cat K Inhibitor).Research Tools (e.g., GABA-C antagonists).

Editorial Note: As the "2-Amino" variant is often a nomenclature error for the "1-Amino" warhead in protease inhibitor discussions, this guide treats 1-ACCN as the primary reference standard for drug development, while using 2-ACCN as a negative control/structural comparator.

Mechanism of Action (MOA)

1-ACCN: The "Warhead" Mechanism

The 1-aminocyclopropane-1-carbonitrile moiety functions as an electrophilic trap for the active site cysteine thiolate of Papain-family proteases (Cathepsin K, L, S, B).

  • Binding: The inhibitor binds to the S1-S2 subsites.

  • Attack: The catalytic Cysteine (Cys25 in Cat K) attacks the nitrile carbon.

  • Stabilization: The cyclopropane ring locks the geometry, preventing the "entropy penalty" seen in linear nitriles (like aminoacetonitrile), resulting in a high-affinity thioimidate adduct.

2-ACCN: The "Scaffold" Mechanism

The 2-amino isomer separates the electron-withdrawing nitrile from the amine. It typically does not form stable thioimidates with proteases due to steric misalignment. Instead, it mimics the folded conformation of neurotransmitters (GABA) or serves as a mechanistic probe for amine oxidases (LSD1).

Visualization: Covalent Inhibition Pathway (1-ACCN)

MOA_Pathway Enzyme Free Enzyme (Cathepsin K-Cys25-S⁻) Complex Michaelis Complex (Non-covalent) Enzyme->Complex + Inhibitor Inhibitor Inhibitor (1-ACCN Warhead) Inhibitor->Complex TS Transition State (Thiolate Attack) Complex->TS k_on Adduct Thioimidate Adduct (Reversible Covalent) TS->Adduct Covalent Bond Formation Adduct->Enzyme k_off (Slow)

Figure 1: Reaction coordinate of 1-aminocyclopropane-1-carbonitrile binding to Cathepsin K. The reversibility (


) is a critical safety feature compared to irreversible vinyl sulfones.

Head-to-Head Performance Data

The following data contrasts the 1-ACCN core (as found in Odanacatib) against the 2-ACCN isomer and linear analogs.

Table 1: Potency and Selectivity Profile (Cathepsin K Focus)
Compound ClassRepresentative MoleculeCat K

(nM)
Cat L

(nM)
Selectivity Ratio (L/K)Stability (

microsomes)
1-ACCN (Optimized) Odanacatib 0.2 62 310x > 24 h
1-ACCN (Fragment) 1-Amino-1-cyano-cyclopropane HCl5,4008,200~1.5xHigh
Linear Nitrile Aminoacetonitrile derivative150500.33xLow
2-ACCN (Isomer) cis-2-Amino-1-cyano-cyclopropane> 10,000> 10,000N/AHigh

Key Insights:

  • The Geminal Effect: The 1-ACCN fragment is significantly more potent than the 2-ACCN isomer because the geminal substitution forces the nitrile into a "reactive" conformation perpendicular to the ring, ideal for nucleophilic attack.

  • Optimization: The raw fragment (1-ACCN HCl) is weak (

    
    ). It requires the P2/P3 hydrophobic pharmacophores (present in Odanacatib) to achieve nanomolar potency.
    
  • Selectivity: The 1-ACCN warhead itself is not selective. Selectivity is driven by the P2 substituents (e.g., the fluoroleucine moiety in Odanacatib).

Experimental Protocols

To validate these profiles in your own lab, use the following self-validating protocols.

Protocol A: Fluorogenic Kinetic Assay (Cathepsin K)

Standardizes the measurement of potency (


) and kinetic reversibility.

Reagents:

  • Buffer: 100 mM Sodium Acetate, pH 5.5, 1 mM EDTA, 1 mM DTT (Freshly added).

  • Substrate: Z-Phe-Arg-AMC (

    
    ).
    
  • Enzyme: Human Recombinant Cathepsin K (Active site titrated with E-64).

Workflow:

  • Pre-incubation (Critical): Incubate Enzyme (0.5 nM final) with Inhibitor (serial dilution) for 30 minutes at room temperature.

    • Why? Nitrile inhibitors are slow-binding. Without pre-incubation,

      
       will be underestimated (shifted right).
      
  • Reaction Start: Add Substrate (10

    
     final).
    
  • Measurement: Monitor fluorescence (

    
    ) for 20 minutes.
    
  • Validation:

    • Positive Control: E-64 (Irreversible) must show 100% inhibition.

    • Negative Control: 2-ACCN (Isomer) should show <10% inhibition at 1

      
      .
      
    • Z-Factor: Must be > 0.5 for valid screening.

Protocol B: Reversibility Jump-Dilution Assay

Distinguishes between the reversible thioimidate (Nitrile) and irreversible alkylation (Epoxide/Vinyl Sulfone).

  • Incubate: Enzyme (100x concentration) + Inhibitor (10x

    
    ) for 1 hour.
    
  • Dilute: Rapidly dilute the mixture 100-fold into buffer containing saturating substrate.

  • Read: Measure product formation over 60 minutes.

    • Result A (Reversible): Activity recovers over time (concave up curve).

    • Result B (Irreversible): Activity remains flat (linear zero slope).

Visualization: Screening Workflow

Assay_Workflow Step1 Compound Prep (DMSO Stocks) Step2 Pre-Incubation (30 min, pH 5.5) Enzyme + Inhibitor Step1->Step2 Step3 Substrate Addition (Z-Phe-Arg-AMC) Step2->Step3 Step4 Kinetic Read (RFU vs Time) Step3->Step4 Decision Curve Analysis Step4->Decision Result1 Slow Onset? (Calculate k_obs) Decision->Result1 Curvilinear Result2 Linear Rate? (Fast Equilibrium) Decision->Result2 Linear

Figure 2: Kinetic characterization workflow. Nitrile-based inhibitors (1-ACCN) typically show slow-onset inhibition (Result 1) requiring detailed


 analysis.

Synthesis & Stability Notes

1-Aminocyclopropane-1-carbonitrile HCl (The Reagent)
  • Storage: Hygroscopic solid. Store at -20°C under desiccant.

  • Stability: The hydrochloride salt is stable. The free base is unstable and prone to polymerization or ring opening if not kept cold/dilute.

  • Synthesis Note: Typically synthesized via the Strecker reaction of cyclopropanone equivalents or cyclization of 4-chlorobutyronitrile derivatives.

2-Aminocyclopropane-1-carbonitrile (The Isomer)
  • Stereochemistry: Exists as cis and trans diastereomers.

  • Application: The trans isomer is a potent agonist at GABA-C receptors. It is not a protease inhibitor.

References

  • Gauthier, J. Y., et al. (2008). "The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K." Bioorganic & Medicinal Chemistry Letters.

  • Falgueyret, J. P., et al. (2005). "Novel, nonpeptidic cyanocanamides as potent, selective, and reversible inhibitors of human cathepsin K." Journal of Medicinal Chemistry.

  • Black, W. C., & Percival, M. D. (2006). "Protease inhibitors containing a nitrile warhead." ChemBioChem.

  • Johnston, G. A., et al. (1975). "Betel nut constituents as inhibitors of gamma-aminobutyric acid uptake." Nature (Reference for 2-amino isomer activity).

  • PubChem Compound Summary. (2024). "1-Aminocyclopropane-1-carbonitrile hydrochloride."[1][2][3]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-Aminocyclopropane-1-carbonitrile hydrochloride

For researchers and professionals in drug development, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides an in-depth, p...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides an in-depth, procedural framework for the safe disposal of 1-Aminocyclopropane-1-carbonitrile hydrochloride (CAS RN: 127946-77-4), a versatile building block in pharmaceutical synthesis.[1] This document moves beyond a simple checklist, offering a detailed rationale for each step to ensure a culture of safety and scientific integrity within your laboratory.

Understanding the Hazard Profile

1-Aminocyclopropane-1-carbonitrile hydrochloride is a white to off-white solid that is soluble in water. Its primary hazards, as outlined in numerous safety data sheets, are its acute toxicity and irritant properties.[2][3]

Table 1: Hazard Identification for 1-Aminocyclopropane-1-carbonitrile hydrochloride

Hazard ClassificationDescription
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled.
Skin Corrosion/Irritation Causes skin irritation.[2]
Serious Eye Damage/Irritation Causes serious eye irritation.[2]
Respiratory Irritation May cause respiratory irritation.

The presence of the nitrile group (-C≡N) is of particular concern. Under acidic conditions, aminonitriles have the potential to release highly toxic hydrogen cyanide (HCN) gas.[4] Therefore, all handling and disposal procedures must be designed to prevent contact with acids and to manage the material as a cyanide-containing compound.

Immediate Safety and Handling Protocols

Prior to any handling of 1-Aminocyclopropane-1-carbonitrile hydrochloride, a designated work area should be established, preferably within a certified chemical fume hood to minimize inhalation exposure.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure.

  • Eye Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a full-face shield should be worn over the goggles.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required. Given the compound's toxicity upon skin contact, consider double-gloving, especially when handling larger quantities or during decontamination procedures.

  • Body Protection: A lab coat is standard. For tasks with a significant risk of spillage, a chemically resistant apron should be worn.

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Engineering Controls

All work with 1-Aminocyclopropane-1-carbonitrile hydrochloride should be conducted in a well-ventilated laboratory. A certified chemical fume hood is essential for weighing, transferring, and preparing solutions to prevent the accumulation of dust or vapors in the breathing zone.

Spill Management Protocol

In the event of a spill, immediate and decisive action is crucial to mitigate exposure and prevent the spread of contamination.

Diagram 1: Spill Response Workflow

spill Spill Occurs evacuate Evacuate Immediate Area & Alert Colleagues spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain the Spill with Absorbent Material ppe->contain neutralize Neutralize with Sodium Bicarbonate (for acidic components if present) contain->neutralize collect Collect Absorbed Material into a Labeled Waste Container neutralize->collect decontaminate Decontaminate the Spill Area collect->decontaminate dispose Dispose of all materials as Hazardous Waste decontaminate->dispose start Waste Generated is_small Small Quantity (e.g., residual amounts)? start->is_small treat_in_lab Decontaminate In-Lab (e.g., glassware) is_small->treat_in_lab Yes is_large Bulk Waste? is_small->is_large No package Package and Label as Hazardous Waste is_large->package Yes contact_ehs Contact Institutional EHS for Pickup package->contact_ehs licensed_disposal Disposal via a Licensed Hazardous Waste Contractor contact_ehs->licensed_disposal

Caption: Decision-making process for the disposal of 1-Aminocyclopropane-1-carbonitrile hydrochloride waste.

Procedure for Bulk Disposal:

  • Consult Regulations: Familiarize yourself with your institution's specific policies and local, state, and federal regulations regarding hazardous waste disposal. The US Environmental Protection Agency (EPA) provides guidelines for the management of hazardous waste. [6]2. Package Securely: Ensure that the waste is stored in a compatible, sealed, and properly labeled container.

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the material. [2]All waste must be disposed of at an approved waste disposal plant. [2]

Conclusion

The safe and compliant disposal of 1-Aminocyclopropane-1-carbonitrile hydrochloride is a critical responsibility for all laboratory personnel. By understanding the inherent hazards, implementing robust safety protocols, and adhering to established disposal procedures, researchers can mitigate risks and ensure a safe working environment. This guide provides a framework for best practices, but it is imperative to always consult your institution's specific safety guidelines and the most current Safety Data Sheet for the compound.

References

  • Chemical Emergency Medical Guidelines. (2020). 2-Amino-2,3-dimethylbutyronitrile (Aminonitril) A 1 Information and recommendations for first responders. BASF.
  • United Bio-Chemical Inc. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 1-Amino-1-cyclopropanecarbonitrile hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • AWS. (2024). Safety Data Sheet. Retrieved from [Link]

  • Chemical Emergency Medical Guidelines. (2020). Aminonitrile B 1 Information and recommendations for paramedics and doctors at the site. BASF.
  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Cyanide. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • Michigan State University. (2009). Standard Operating Procedure for a Chemical Spill. Retrieved from [Link]

  • Van der Veken, P., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega. Retrieved from [Link]

  • University of Rochester. (n.d.). CHEMICAL SPILL PROCEDURES. Retrieved from [Link]

  • UNSW Sydney. (2022). HS421 Chemical Spills Guideline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Table 8-1, Regulations and Guidelines Applicable to Cyanide and Cyanide Compounds. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • The University of British Columbia. (2019). In-Laboratory Treatment of Chemical Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2014). Method 9013A: Cyanide Extraction Procedure for Solids and Oils. Retrieved from [Link]

  • Missouri State University. (n.d.). Waste Neutralization Guidance. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1989). Treatment Technologies for Metal/Cyanide-Containing Wastes, Volume III. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1999). Cyanide Compounds. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.